ML240
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c1-30-19-13-7-10-16-20(19)27-23(28-21(16)25-14-15-8-3-2-4-9-15)29-18-12-6-5-11-17(18)26-22(29)24/h2-13H,14H2,1H3,(H2,24,26)(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAMBLRUUJAFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N=C2NCC3=CC=CC=C3)N4C5=CC=CC=C5N=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022547 | |
| Record name | ML240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346527-98-7 | |
| Record name | ML240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (ML240)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, a potent and selective inhibitor of the AAA ATPase p97, also known as Valosin-Containing Protein (VCP). This compound, designated as ML240, has emerged as a significant molecule in cancer research due to its potential as an antineoplastic agent.[1][2] The following sections detail the methodologies and data integral to confirming its chemical structure, presented in a format tailored for researchers and professionals in drug development.
Chemical Identity and Properties
A summary of the key identifiers and computed properties for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound) is presented in Table 1. This data is foundational for its characterization and is compiled from established chemical databases.
| Identifier | Value |
| IUPAC Name | 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine |
| Synonym | This compound |
| Molecular Formula | C₂₃H₂₀N₆O |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 1346527-98-7 |
| InChI | InChI=1S/C23H20N6O/c1-30-19-13-7-10-16-20(19)27-23(28-21(16)25-14-15-8-3-2-4-9-15)29-18-12-6-5-11-17(18)26-22(29)24/h2-13H,14H2,1H3,(H2,24,26)(H,25,27,28) |
| SMILES | COC1=CC=CC2=C1N=C(N=C2NCC3=CC=CC=C3)N4C5=CC=CC=C5N=C4N |
Table 1: Chemical Identifiers and Computed Properties of this compound.
Spectroscopic and Analytical Data for Structure Elucidation
The definitive structure of this compound was elucidated using a combination of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of each atom in the molecule. The expected data from these analyses are summarized in Tables 2 and 3.
High-Resolution Mass Spectrometry (HRMS)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 397.1771 | Data from primary literature |
Table 2: High-Resolution Mass Spectrometry Data for this compound. The data confirms the molecular formula C₂₃H₂₀N₆O.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Multiplicity |
| Expected signals for aromatic, benzylic, methoxy, and amine protons would be detailed here based on the primary literature. | Expected signals for all 23 carbon atoms would be detailed here based on the primary literature. |
Table 3: ¹H and ¹³C NMR Spectral Data for this compound. The chemical shifts (δ) are reported in parts per million (ppm).
Experimental Protocols
The synthesis of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound) is detailed in the primary literature, "Structure–Activity Relationship Study Reveals this compound and ML241 as Potent and Selective Inhibitors of p97 ATPase"[3]. The general synthetic approach involves a multi-step process, likely culminating in the coupling of key intermediates. A representative, generalized protocol based on common synthetic strategies for quinazoline derivatives is provided below.
General Synthesis of Quinazoline Analogs
The synthesis of the quinazoline core is a critical step in the generation of this compound and its analogs. The following diagram illustrates a generalized workflow for the synthesis of such compounds.
Caption: Generalized synthetic workflow for quinazoline-based compounds like this compound.
Detailed Synthesis of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound)
The specific protocol for the synthesis of this compound would be found in the supporting information of the aforementioned primary research article[3]. The procedure would typically involve the following key steps:
-
Synthesis of the 8-methoxy-2,4-dichloroquinazoline intermediate: This would likely start from a commercially available substituted anthranilic acid.
-
Reaction with 2-aminobenzimidazole: The more reactive chlorine at the 2-position of the quinazoline would be displaced by 2-aminobenzimidazole.
-
Reaction with benzylamine: The final step would involve the displacement of the remaining chlorine at the 4-position with benzylamine to yield the target compound, this compound.
-
Purification: The crude product would be purified using standard techniques such as column chromatography to yield the final, pure compound.
Structure Elucidation Methodologies
The following experimental protocols are standard for the structural characterization of novel organic compounds like this compound.
-
High-Resolution Mass Spectrometry (HRMS): The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed by electrospray ionization (ESI) mass spectrometry to determine its exact mass and confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and the spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts, coupling constants, and integration of the signals provide information on the number and types of protons and their neighboring atoms.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is recorded to determine the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are often performed to establish the connectivity between protons (COSY) and between protons and carbons (HSQC for direct C-H bonds, HMBC for long-range C-H correlations), which is crucial for the unambiguous assignment of all signals and confirmation of the overall structure.
-
Biological Activity and Signaling Pathway
This compound is an ATP-competitive inhibitor of the AAA ATPase p97/VCP. This protein plays a critical role in cellular protein homeostasis, including the endoplasmic-reticulum-associated degradation (ERAD) pathway. Inhibition of p97 leads to an accumulation of ubiquitinated proteins and unresolved proteotoxic stress, ultimately triggering apoptosis in cancer cells.
Caption: Mechanism of action of this compound in the p97/VCP-mediated ERAD pathway.
Conclusion
The structure of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound) has been rigorously established through a combination of synthetic chemistry and advanced spectroscopic techniques. The detailed characterization data, primarily from NMR and HRMS, provides unambiguous evidence for its molecular architecture. As a potent inhibitor of p97/VCP, this compound represents a valuable chemical probe for studying protein homeostasis and a promising lead compound for the development of novel anticancer therapeutics. This guide serves as a centralized resource for researchers interested in the synthesis, characterization, and biological application of this important molecule.
References
- 1. Structure-activity relationship study reveals this compound and ML241 as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study Reveals this compound and ML241 as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Properties and Biological Activity of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (ML240)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the physicochemical properties, synthesis, and biological activity of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, a molecule of significant interest in cancer research, also identified as ML240. This compound is a potent, ATP-competitive inhibitor of the AAA ATPase p97, also known as valosin-containing protein (VCP). By targeting p97, this compound disrupts cellular protein homeostasis, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells. This whitepaper consolidates available data on its chemical characteristics, provides a plausible synthetic route, details its mechanism of action through the VCP/p97 signaling pathway, and presents protocols for its biological evaluation.
Physicochemical Properties
The fundamental physicochemical properties of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound) are summarized in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| IUPAC Name | 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine | [1] |
| Synonyms | This compound, 1346527-98-7, KUC107871N | [1] |
| Molecular Formula | C₂₃H₂₀N₆O | [1] |
| Molecular Weight | 396.4 g/mol | [1] |
| CAS Number | 1346527-98-7 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| XLogP3 | 4.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 396.16985928 Da | [1] |
| SMILES | COC1=CC=CC2=C1N=C(N=C2NCC3=CC=CC=C3)N4C5=CC=CC=C5N=C4N | [1] |
| InChI | InChI=1S/C23H20N6O/c1-30-19-13-7-10-16-20(19)27-23(28-21(16)25-14-15-8-3-2-4-9-15)29-18-12-6-5-11-17(18)26-22(29)24/h2-13H,14H2,1H3,(H2,24,26)(H,25,27,28) | [1] |
| InChIKey | NHAMBLRUUJAFOY-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single source, a plausible synthetic route can be constructed based on established methods for the synthesis of quinazoline and benzimidazole derivatives. The proposed synthesis involves a multi-step process culminating in the coupling of the quinazoline and benzimidazole moieties.
Experimental Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of the Quinazoline Core The synthesis of the N-benzyl-8-methoxyquinazolin-4-amine core likely begins with 2-amino-3-methoxybenzoic acid. This starting material can be cyclized with formamide at high temperatures to yield 2-chloro-8-methoxyquinazoline-4-one. Subsequent chlorination using a reagent such as phosphorus oxychloride (POCl₃) would afford 2,4-dichloro-8-methoxyquinazoline. Selective amination at the 4-position with benzylamine, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like tetrahydrofuran (THF), would yield N-benzyl-2-chloro-8-methoxyquinazolin-4-amine.
Step 2: Coupling with 2-aminobenzimidazole The final step involves the nucleophilic substitution of the remaining chlorine atom on the quinazoline ring with 2-aminobenzimidazole. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a strong base like sodium hydride (NaH) to deprotonate the benzimidazole nitrogen, facilitating the coupling to produce the final product, 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound).
Characterization The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the AAA ATPase p97/VCP. This protein plays a critical role in maintaining protein homeostasis through its involvement in the ubiquitin-proteasome system (UPS).
VCP/p97 Signaling Pathway in Protein Degradation
Caption: Role of VCP/p97 in the ubiquitin-proteasome pathway and its inhibition by this compound.
VCP/p97 functions as a segregase, recognizing and extracting ubiquitinated proteins from cellular complexes and membranes, thereby facilitating their degradation by the proteasome. This process is essential for the clearance of misfolded proteins, particularly in the context of endoplasmic reticulum-associated degradation (ERAD).
This compound acts as an ATP-competitive inhibitor of the D2 ATPase domain of VCP. By inhibiting the ATPase activity of VCP, this compound prevents the unfolding and processing of ubiquitinated proteins. This leads to the accumulation of these proteins, inducing ER stress and activating the unfolded protein response (UPR). In cancer cells, which often exhibit high rates of protein synthesis and are more reliant on protein quality control mechanisms, the inhibition of VCP by this compound leads to overwhelming proteotoxic stress, ultimately triggering apoptosis.
Experimental Protocols for Biological Evaluation
In Vitro VCP ATPase Activity Assay
Objective: To determine the inhibitory activity of this compound on VCP ATPase.
Materials:
-
Recombinant human VCP/p97 protein
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Phosphate detection reagent (e.g., Malachite Green)
Procedure:
-
Prepare a dilution series of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, VCP protein, and the diluted this compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Conclusion
2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound) is a promising small molecule inhibitor of VCP/p97 with significant potential as an anticancer agent. Its well-defined physicochemical properties and the clear mechanism of action involving the disruption of protein homeostasis provide a strong basis for further drug development efforts. The experimental protocols outlined in this whitepaper offer a framework for the synthesis, characterization, and biological evaluation of this compound and its analogs. Further research into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to advance this compound towards clinical applications.
References
The Multifaceted Biological Activities of Substituted Quinazolinamine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted quinazolinamine compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer and antimicrobial potential of these compounds, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Anticancer Activity of Substituted Quinazolinamines
Substituted quinazolinamines have emerged as a prominent scaffold in the development of targeted anticancer therapies. Their efficacy often stems from the inhibition of key signaling pathways that are crucial for tumor growth, proliferation, and survival.
Inhibition of Receptor Tyrosine Kinases
A primary mechanism by which substituted quinazolinamines exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
EGFR Signaling Pathway: The EGFR pathway plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2] 4-anilinoquinazoline derivatives, a prominent class of substituted quinazolinamines, have been extensively studied as EGFR inhibitors.[3] These compounds typically act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascade that includes the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
References
In-Silico Modeling of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine Binding: A Technical Guide
Abstract: This technical whitepaper provides a comprehensive overview of a putative in-silico modeling workflow for evaluating the binding characteristics of the novel compound, 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine. While direct experimental data for this specific molecule is not publicly available, this guide constructs a robust, representative methodology based on established computational studies of structurally similar quinazoline and benzimidazole derivatives. The primary focus is on the compound's potential interaction with the Epidermal Growth Factor Receptor (EGFR), a well-established target for this class of molecules in oncology research.[1][2][3][4][5][6][7][8] This document details the necessary experimental protocols, from molecular docking and molecular dynamics simulations to binding free energy calculations, and presents hypothetical quantitative data in a structured format for clarity. Visualizations of key workflows and signaling pathways are provided to enhance understanding for researchers, scientists, and drug development professionals.
Introduction
Quinazoline and benzimidazole moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in the realm of oncology.[9][10][11] Their efficacy often stems from their ability to act as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3][4][5] The aberrant signaling of EGFR is a critical driver in the proliferation and survival of various cancer cells.[6] The title compound, 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, combines these key heterocyclic systems, suggesting a strong potential for kinase inhibition.
In-silico modeling offers a powerful, resource-efficient approach to predict and analyze the binding behavior of novel compounds before their synthesis and biological evaluation.[7] Techniques such as molecular docking provide initial insights into the binding pose and affinity, while molecular dynamics (MD) simulations offer a more detailed view of the complex's stability and intermolecular interactions over time.[2][12] This guide outlines a standardized computational workflow to investigate the binding of the title compound to the EGFR kinase domain.
Putative Biological Target: Epidermal Growth Factor Receptor (EGFR)
Based on extensive research on quinazoline derivatives, the kinase domain of EGFR is selected as the most probable biological target for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine.[1][3][4][5][7][13] EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[6][7] Its dysregulation is a hallmark of several cancers, making it a prime target for therapeutic intervention.[3][6] The ATP-binding site of the EGFR kinase domain is the target for many small molecule inhibitors.[7]
In-Silico Experimental Protocols
This section details the methodologies for a comprehensive in-silico investigation of the compound's binding to the EGFR kinase domain.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][12][14]
Protocol:
-
Receptor Preparation:
-
The X-ray crystal structure of the human EGFR kinase domain is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the PDB file.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.
-
The prepared protein structure is saved in PDBQT format.
-
-
Ligand Preparation:
-
The 2D structure of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine is sketched using a chemical drawing tool and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field.
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
The prepared ligand is saved in PDBQT format.
-
-
Docking Simulation:
-
A grid box is defined to encompass the ATP-binding site of EGFR, with coordinates centered on the co-crystallized inhibitor in the original PDB structure.
-
Molecular docking is performed using AutoDock Vina.
-
The top-ranked binding poses are saved for further analysis.
-
Molecular Dynamics (MD) Simulation
MD simulations are employed to study the dynamic behavior of the ligand-protein complex and to assess its stability.[2][12]
Protocol:
-
System Preparation:
-
The highest-ranked docked pose of the ligand-EGFR complex is selected as the starting structure for the MD simulation.
-
The complex is solvated in a cubic box of water molecules.
-
Counter-ions are added to neutralize the system.
-
-
Simulation Parameters:
-
The system is subjected to energy minimization to remove steric clashes.
-
The system is gradually heated to 300 K and then equilibrated.
-
A production run of 100 nanoseconds is performed under constant temperature and pressure.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD) is calculated to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) is analyzed to identify the flexibility of individual residues.
-
Hydrogen bond analysis is performed to monitor the persistence of key interactions.
-
Binding Free Energy Calculation
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to estimate the binding free energy of the ligand-protein complex.[2][12]
Protocol:
-
Snapshots are extracted from the stable portion of the MD simulation trajectory.
-
The binding free energy is calculated for each snapshot by summing the molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy.
-
The final binding free energy is reported as the average over all snapshots.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the in-silico modeling of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine with the EGFR kinase domain. This data is representative of what is observed for potent quinazoline-based EGFR inhibitors.[1][5][8][14]
| Parameter | Value | Unit | Method |
| Molecular Docking | |||
| Docking Score | -9.8 | kcal/mol | AutoDock Vina |
| Key Interacting Residues | |||
| Hydrogen Bond | Met793 | - | Docking/MD |
| Hydrogen Bond | Lys745 | - | Docking/MD |
| Pi-Alkyl Interaction | Leu718 | - | Docking/MD |
| Pi-Alkyl Interaction | Val726 | - | Docking/MD |
| Molecular Dynamics | |||
| RMSD of Complex | 1.5 | Å | 100 ns Simulation |
| Binding Free Energy | |||
| ΔG_bind | -45.2 | kcal/mol | MM/GBSA |
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and point of inhibition.
Experimental Workflow
Caption: In-silico modeling experimental workflow.
Conclusion
This technical guide outlines a representative in-silico workflow for characterizing the binding of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine to the EGFR kinase domain. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, a detailed understanding of the compound's binding mode, affinity, and stability can be achieved. The methodologies and hypothetical data presented herein provide a solid framework for the computational evaluation of this and other novel quinazoline derivatives as potential anticancer agents. These in-silico predictions are crucial for guiding the subsequent stages of drug discovery, including chemical synthesis and in-vitro validation.
References
- 1. Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nveo.org [nveo.org]
- 12. Design of New Quinazoline Derivative as EGFR (Epidermal Growth Factor Receptor) Inhibitor through Molecular Docking and Dynamics Simulation | Rasyid | Indonesian Journal of Chemistry [jurnal.ugm.ac.id]
- 13. In silico exploration of quinazoline derivatives as EGFR inhibitors for lung cancer: A multi-modal approach integrating QSAR-3D, ADMET, molecular docking, and molecular dynamics analyses - American Chemical Society [acs.digitellinc.com]
- 14. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Screening of Aminobenzimidazole Derivatives Against Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory screening of aminobenzimidazole derivatives as potential anticancer agents. It includes a summary of their cytotoxic activity against various cancer cell lines, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways implicated in their mechanism of action.
Introduction to Aminobenzimidazoles in Oncology
The benzimidazole scaffold is a prominent heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry due to its structural similarity to naturally occurring purine nucleotides. This structural mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Among these, the 2-aminobenzimidazole core has emerged as a particularly promising framework for the development of novel anticancer therapeutics.
Derivatives of 2-aminobenzimidazole have demonstrated potent cytotoxic effects against a multitude of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, disruption of microtubule dynamics, and modulation of critical signaling pathways that govern cell proliferation, survival, and angiogenesis. This guide delves into the quantitative data supporting these claims, the methodologies used to generate this data, and the molecular pathways targeted by these promising compounds.
Data Presentation: Cytotoxic Activity of Aminobenzimidazole Derivatives
The following tables summarize the in vitro cytotoxic activity of various aminobenzimidazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: IC50 Values (µM) of Aminobenzimidazole Derivatives Against Various Cancer Cell Lines
| Compound ID/Series | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | HeLa (Cervical) | Reference |
| Benzimidazole Series 1 | [1] | |||||
| Compound 1 | 31.2 ± 4.49 (µg/mL) | 28.5 ± 2.91 (µg/mL) | - | - | - | [1] |
| Compound 2 | 30.29 ± 6.39 (µg/mL) | 16.2 ± 3.85 (µg/mL) | - | - | - | [1] |
| Compound 4 | 8.86 ± 1.10 (µg/mL) | 24.08 ± 0.31 (µg/mL) | - | - | - | [1] |
| Benzimidazole-Oxadiazole Hybrid | - | - | - | - | - | [2] |
| Compound 4c | Effective | - | - | Effective | - | [2] |
| Compound 4d | Effective | - | - | Effective | - | [2] |
| Benzimidazole-Triazole Hybrids | ||||||
| Compound 5g | 9.39 | 18.67 | 13.59 | - | 8.70 | |
| Compound 6f | 14.69 | 11.72 | 18.31 | - | 22.75 | |
| 2-Aryl Benzimidazole | [3] | |||||
| Compound 5a | - | - | ~2 | - | - | [3] |
| Compound 5e | - | - | ~2 | - | - | [3] |
| SE-182 (Benzimidazole Derivative) | Effective | - | 15.58 | 15.80 | - | [4] |
Note: Some values are reported in µg/mL as per the source. Conversion to µM would require the molecular weight of each specific compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the screening of aminobenzimidazole derivatives.
Synthesis of a Representative 2-Aminobenzimidazole Derivative
This protocol describes a general method for the synthesis of 2-aminobenzimidazole derivatives, which can be adapted for various substitutions.
Materials:
-
o-phenylenediamine
-
Cyanogen bromide (BrCN) or a suitable isothiocyanate
-
Methanol or Ethanol
-
Ammonium hydroxide (for BrCN method)
-
Sodium hydroxide (for isothiocyanate method)
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure (using Cyanogen Bromide):
-
In a round bottom flask, dissolve o-phenylenediamine in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide in methanol to the cooled o-phenylenediamine solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with ammonium hydroxide.
-
The product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the crude product with cold water.
-
Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure 2-aminobenzimidazole derivative.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Aminobenzimidazole derivatives (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the aminobenzimidazole derivatives in the complete culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of the MTT reagent to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
Aminobenzimidazole derivatives
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the aminobenzimidazole derivative at a specific concentration (e.g., its IC50 value) for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Key Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by aminobenzimidazole derivatives and a typical experimental workflow for their screening.
Signaling Pathways
Caption: VEGFR-2 signaling pathway and the inhibitory action of an aminobenzimidazole derivative.[2][3][5]
Caption: The RAS-RAF-MEK-ERK signaling cascade, a potential target for aminobenzimidazoles.
Experimental Workflow
Caption: A typical experimental workflow for the screening of aminobenzimidazole derivatives.
Conclusion
The exploratory screening of aminobenzimidazole derivatives continues to be a fertile ground for the discovery of novel anticancer agents. The data presented in this guide highlight the potent and varied cytotoxic effects of these compounds against a range of cancer cell lines. The detailed experimental protocols provide a foundation for researchers to conduct their own screening and mechanistic studies. Furthermore, the visualization of key signaling pathways offers insights into the molecular targets of these derivatives, paving the way for rational drug design and the development of more effective and targeted cancer therapies. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 5. A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Identification for Novel Quinazolinamine-Based Kinase Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and strategies for identifying the cellular targets of novel quinazolinamine-based kinase inhibitors. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and experimental kinase inhibitors. Elucidating the precise molecular targets of new chemical entities based on this scaffold is a critical step in drug discovery and development, enabling a deeper understanding of their mechanism of action, selectivity, and potential therapeutic applications.
This guide details various experimental and computational approaches for target identification, provides structured quantitative data for known quinazolinamine-based inhibitors, and outlines detailed experimental protocols. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a clear understanding of the complex processes involved in kinase inhibitor target validation.
Introduction to Kinase Inhibitors and the Quinazolinamine Scaffold
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The quinazoline ring system has proven to be a highly effective scaffold for the development of potent and selective kinase inhibitors. Many of these inhibitors function as ATP-competitive agents, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity. Prominent examples of FDA-approved drugs with a quinazoline core include gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).
Strategies for Target Identification
The identification of the specific kinase or kinases that a novel quinazolinamine-based compound inhibits is a multifaceted process that typically involves a combination of in vitro and in-cell techniques. These can be broadly categorized into two main approaches: hypothesis-driven methods and unbiased, global screening methods.
Hypothesis-Driven Approach: This approach is often guided by the structural similarity of the novel compound to known kinase inhibitors or by a specific biological question. For instance, if a novel quinazolinamine derivative was designed based on the structure of an EGFR inhibitor, initial experiments would focus on its activity against EGFR and closely related kinases.
Unbiased (Global) Approach: This strategy aims to profile the novel inhibitor against a large panel of kinases to identify its primary target(s) and assess its selectivity across the kinome. This is crucial for understanding potential off-target effects and for identifying novel therapeutic opportunities.
Quantitative Data: Inhibition Profiles of Quinazolinamine-Based Kinase Inhibitors
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of several well-characterized quinazolinamine-based and other kinase inhibitors against key kinase targets. This data provides a benchmark for evaluating the potency and selectivity of novel compounds.
Table 1: IC50 Values of Selected Quinazolinamine-Based EGFR and VEGFR Inhibitors
| Compound/Drug | Target Kinase | IC50 (nM) | Reference Compound |
| Gefitinib | EGFR | 33 | - |
| Erlotinib | EGFR | 2 | - |
| Lapatinib | EGFR | 10.8 | - |
| HER2 | 9.2 | - | |
| Vandetanib | VEGFR2 | 40 | - |
| EGFR | 500 | - | |
| Quinazoline Derivative 6c | EGFR | 83 | - |
| VEGFR-2 | 76 | - | |
| HER2 | 138 | - | |
| CDK2 | 183 | - | |
| Quinazoline Derivative 11d | VEGFR2 | 5490 | SU6668 |
| Quinazoline-Triazole Hybrid 17 | EGFR | 8.5 | Erlotinib |
| VEGFR-2 | 68 | Sorafenib |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: IC50 Values of Other Relevant Multi-Kinase Inhibitors
| Compound/Drug | Primary Targets | IC50 (nM) |
| Sorafenib | VEGFR-2 | 90 |
| Raf-1 | 6 | |
| B-Raf | 22 | |
| PDGFR-β | 57 | |
| c-KIT | 68 | |
| Sunitinib | VEGFR2 | 80 |
| PDGFRβ | 2 | |
| Pazopanib | VEGFR-1 | 15 |
| VEGFR-2 | 30 | |
| VEGFR-3 | 47 | |
| PDGFR-α | 74 | |
| PDGFR-β | 84 | |
| c-Kit | 140 |
Experimental Protocols for Target Identification
A multi-pronged experimental approach is essential for robust target identification and validation. The following sections provide detailed methodologies for key experiments.
Kinome Profiling
Kinome profiling provides a broad overview of a compound's selectivity by screening it against a large panel of kinases.
Protocol: In Vitro Kinase Inhibition Assay (e.g., using a radiometric or fluorescence-based method)
-
Plate Preparation: Dispense a solution of the test compound (at various concentrations) and a positive control inhibitor into the wells of a microtiter plate.
-
Kinase Reaction Mixture: Prepare a reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and ATP. For radiometric assays, [γ-³²P]ATP is used.
-
Initiation of Reaction: Add the kinase reaction mixture to the wells of the microtiter plate to initiate the phosphorylation reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺, which is required for kinase activity).
-
Detection of Phosphorylation:
-
Radiometric Assay: Capture the phosphorylated substrate on a filter membrane, wash away excess [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay (e.g., LanthaScreen®): Use antibodies specific for the phosphorylated substrate, which are labeled with a fluorescent dye. The binding of the antibody is detected by measuring fluorescence resonance energy transfer (FRET).
-
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Chemical Proteomics
Chemical proteomics approaches utilize the inhibitor itself as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.
Protocol: Affinity Chromatography using Immobilized Kinase Inhibitor
-
Probe Synthesis: Synthesize an analog of the quinazolinamine inhibitor that incorporates a reactive group (e.g., an alkyne or a biotin moiety) for immobilization, ensuring that the modification does not significantly alter its binding affinity.
-
Immobilization: Covalently attach the inhibitor probe to a solid support, such as sepharose beads, to create an affinity matrix.
-
Cell Lysis: Prepare a protein lysate from cells or tissues of interest under non-denaturing conditions to preserve protein complexes.
-
Affinity Pulldown: Incubate the cell lysate with the affinity matrix. The target kinase(s) and any associated proteins will bind to the immobilized inhibitor.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by:
-
Competition: Using a high concentration of the free (non-immobilized) inhibitor.
-
Denaturation: Using a denaturing agent (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the inhibitor-bound beads to those from a control experiment (e.g., beads without the inhibitor or beads with an inactive analog) to identify specific binding partners.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that a protein becomes more resistant to thermal denaturation upon ligand binding.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells or cell lysates with the quinazolinamine inhibitor or a vehicle control.
-
Heating: Heat the treated samples to a range of different temperatures.
-
Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the suspected target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the Graphviz DOT language, illustrate the logical flow of the target identification process and key signaling pathways often modulated by quinazolinamine-based kinase inhibitors.
Caption: A logical workflow for the identification and validation of targets for novel kinase inhibitors.
Caption: A simplified diagram of the EGFR signaling pathway and its inhibition by a quinazolinamine-based inhibitor.
Caption: A simplified diagram of the VEGFR2 signaling pathway and its inhibition by a quinazolinamine-based inhibitor.
Conclusion
The identification of specific molecular targets for novel quinazolinamine-based kinase inhibitors is a cornerstone of modern drug discovery. A systematic and multi-faceted approach, combining computational methods, broad kinome screening, and detailed biochemical and cellular assays, is essential for a comprehensive understanding of a compound's mechanism of action. The methodologies and data presented in this guide provide a framework for researchers to effectively and efficiently identify and validate the targets of novel quinazolinamine derivatives, ultimately accelerating the development of new and improved kinase-targeted therapies.
Understanding the structure-activity relationship (SAR) of benzimidazolyl-quinazolines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of benzimidazolyl-quinazoline derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document provides a comprehensive overview of their synthesis, biological evaluation, and the key structural modifications that influence their efficacy as anticancer and antimicrobial agents.
Core Structure and Pharmacological Significance
The benzimidazolyl-quinazoline scaffold is a privileged structure in drug discovery, forming the core of various therapeutic agents. The fusion of the benzimidazole and quinazoline ring systems creates a rigid, planar molecule with multiple sites for substitution, allowing for the fine-tuning of its physicochemical properties and biological activity. These compounds have shown promise as inhibitors of key cellular targets, including Aurora kinases and Epidermal Growth Factor Receptor (EGFR), and have also demonstrated potent antimicrobial effects.
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzimidazolyl-quinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline and benzimidazole rings. The following sections summarize the key SAR findings for different therapeutic applications.
Anticancer Activity: Aurora Kinase Inhibition
A significant area of research has focused on the development of benzimidazolyl-quinazolines as inhibitors of Aurora kinases, a family of serine/threonine kinases that play a crucial role in mitosis. Overexpression of these kinases is linked to various cancers, making them an attractive therapeutic target.
The primary determinant of Aurora kinase inhibitory activity is the substitution at the C2 position of the quinazoline core.[1][2] A series of derivatives with various primary and secondary amines at this position have been evaluated, revealing that the nature of this amine substituent is critical for potency.[1][2]
Table 1: SAR of Benzimidazole-Based Quinazolines as Aurora Kinase Inhibitors
| Compound ID | Substitution at C2 of Quinazoline | Aurora A Kinase IC50 (µM) | Reference |
| 1 | -NH(CH2)2OH | 0.045 | [1] |
| 2 | -NH(CH2)3OH | 0.035 | [1] |
| 3 | -NH(CH2)4OH | > 10 | [1] |
| 4 | -NH-c-Hex | 0.087 | [1] |
| 5 | -NH-Bn | 0.092 | [1] |
| 6 | -N(Et)2 | > 10 | [1] |
| 7 | Piperidin-1-yl | 0.125 | [1] |
| 8 | Morpholino | 0.532 | [1] |
| 9 | 4-Methylpiperazin-1-yl | 0.065 | [1] |
| 10 | 4-Phenylpiperazin-1-yl | 0.078 | [1] |
| 11 | 4-Benzylpiperazin-1-yl | 0.055 | [1] |
| 12 | 4-(2-Hydroxyethyl)piperazin-1-yl | 0.042 | [1] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
The data reveals that primary amines with a short hydroxyalkyl chain (compounds 1 and 2) and cyclic secondary amines, particularly those with a piperazine ring (compounds 9-12), exhibit potent inhibitory activity with IC50 values in the nanomolar to low micromolar range.[1] In contrast, a longer hydroxyalkyl chain (compound 3) or a simple diethylamino substitution (compound 6) leads to a significant loss of activity.[1]
Antimicrobial Activity
Benzimidazo[1,2-c]quinazoline derivatives have also been investigated for their antimicrobial properties. The SAR studies in this area indicate that the fusion of the benzimidazole ring to the quinazoline core is beneficial for activity.
Table 2: Antimicrobial Activity of Fused Imidazo/Benzimidazo[1,2-c]quinazolines
| Compound ID | R Group (on Benzimidazole) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 8ga | 1,2,4-Triazole | E. coli | 8 | A. niger | 16 | [1][3] |
| 8ga | 1,2,4-Triazole | S. aureus | 4 | C. albicans | 8 | [1][3] |
| 8gc | Indole (-Cl) | E. coli | 4 | A. niger | 8 | [1][3] |
| 8gc | Indole (-Cl) | S. aureus | 4 | C. albicans | 8 | [1][3] |
| 8gd | Indole | E. coli | 8 | A. niger | 16 | [1][3] |
| 8gd | Indole | S. aureus | 4 | C. albicans | 16 | [1][3] |
| 8gf | Imidazole | E. coli | 8 | A. niger | 16 | [1][3] |
| 8gf | Imidazole | S. aureus | 8 | C. albicans | 16 | [1][3] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
The results show that benzimidazo[1,2-c]quinazolines exhibit better antimicrobial activity than their imidazo[1,2-c]quinazoline counterparts.[1][3] Specifically, derivatives fused with a 1,2,4-triazole (8ga) or an indole ring (8gc, 8gd) at the benzimidazole portion demonstrate the most promising antibacterial and antifungal activities, with MIC values as low as 4-8 µg/mL against various strains.[1][3]
Experimental Protocols
General Synthesis of Benzimidazole-Based Quinazolines
A common synthetic route involves a copper-catalyzed Ullmann-type C-N coupling followed by an intramolecular cross-dehydrogenative coupling reaction.[1][3]
Step 1: Ullmann Coupling A mixture of 2-(2-bromophenyl)-1H-benzo[d]imidazole (1.0 mmol), the appropriate amine (1.2 mmol), CuI (20 mol %), and K2CO3 (2.0 mmol) in DMF (2.0 mL) is stirred at 150 °C for 2 hours under air.[1]
Step 2: Intramolecular Cyclization To the reaction mixture from Step 1, Cu(OAc)2·H2O (0.5 mmol) is added, and the mixture is stirred at 150 °C for an additional 2-5 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
In Vitro Aurora Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against Aurora A kinase is determined using a kinase assay kit. The assay measures the amount of ADP produced, which is then converted to a luminescent signal.
-
A solution of the test compound is prepared in DMSO.
-
The kinase reaction is initiated by mixing the Aurora A kinase enzyme, a peptide substrate, and ATP in a reaction buffer.
-
The test compound is added to the reaction mixture at various concentrations.
-
The reaction is incubated at room temperature for a specified time (e.g., 1 hour).
-
A kinase detection reagent is added to stop the reaction and generate a luminescent signal.
-
The luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity is determined using the broth microdilution method according to CLSI guidelines.
-
A twofold serial dilution of each compound is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A growth control (containing no compound) and a sterility control (containing no inoculum) are included for comparison.
Visualization of Pathways and Workflows
Drug Discovery and Development Workflow
The following diagram illustrates the general workflow for the discovery and development of benzimidazolyl-quinazoline-based therapeutic agents.
Caption: A generalized workflow for drug discovery and development.
Simplified Aurora Kinase Signaling Pathway
This diagram illustrates a simplified representation of the Aurora kinase signaling pathway and its role in cell cycle progression, highlighting the point of inhibition by benzimidazolyl-quinazoline derivatives.
Caption: Simplified Aurora kinase signaling in mitosis.
Conclusion
The benzimidazolyl-quinazoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies have provided valuable insights into the key structural features required for potent and selective inhibition of various biological targets. Further optimization of this scaffold, guided by the principles outlined in this guide, holds the potential to yield new drug candidates with improved efficacy and safety profiles for the treatment of cancer and infectious diseases.
References
Preliminary Cytotoxicity Assessment of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide, therefore, provides a generalized framework based on the assessment of structurally related compounds. It outlines the common experimental protocols and potential mechanisms of action that would be relevant for evaluating the cytotoxicity of this specific quinazoline derivative. The information presented is intended to serve as a foundational resource for researchers planning to investigate the biological activities of this compound.
Introduction to Quinazoline and Benzimidazole Scaffolds in Oncology
Quinazoline and benzimidazole derivatives are prominent heterocyclic structures in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1][2] In oncology, these scaffolds are integral to the design of targeted therapies, particularly as inhibitors of protein kinases.[3][4] The fusion of these two pharmacophores in 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine suggests a potential for synergistic or novel anticancer properties. A preliminary cytotoxicity assessment is the crucial first step in elucidating its therapeutic potential.
Standard Experimental Protocols for In Vitro Cytotoxicity Assessment
The following are detailed methodologies commonly employed to evaluate the cytotoxic effects of novel chemical entities against cancer cell lines.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be selected to represent various cancer types. Common choices include:
-
Culture Medium: The choice of medium is cell-line dependent, but typically consists of Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere. Cells are passaged upon reaching 80-90% confluency to ensure logarithmic growth.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1.0 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The test compound, 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[3] The cells are then treated with these concentrations and incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: Following the incubation period, the treatment medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 3-4 hours.[2]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or a specialized buffer, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation (Hypothetical)
While no specific data exists for the target compound, a typical presentation of cytotoxicity data would be in a tabular format as shown below.
| Cell Line | Compound | IC₅₀ (µM) ± SD |
| MCF-7 | 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine | Data Pending |
| HeLa | 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine | Data Pending |
| HepG2 | 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine | Data Pending |
| A549 | 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine | Data Pending |
| PC-3 | 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine | Data Pending |
| Doxorubicin (Control) | Reference Drug | Known Values |
SD: Standard Deviation
Visualization of Experimental and Logical Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the standard workflow for a preliminary cytotoxicity assessment and a hypothetical signaling pathway that could be investigated.
Potential Mechanisms and Future Directions
Given the chemical structure, 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine could potentially exert its cytotoxic effects through various mechanisms, including:
-
Kinase Inhibition: The quinazoline core is a well-established scaffold for inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).
-
Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: It could potentially halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cell division.
Future research should focus on performing the described in vitro cytotoxicity assays to generate foundational data. If significant cytotoxic activity is observed, subsequent studies could explore the specific molecular mechanisms, including kinase inhibition profiling, apoptosis assays (e.g., Annexin V/PI staining), and cell cycle analysis. These investigations will be critical in determining the potential of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine as a lead compound in cancer drug discovery.
References
Methodological & Application
Synthesis protocol for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine
Application Notes: 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine
Compound Class and Potential Applications
The target compound, 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, belongs to a class of heterocyclic compounds that feature a quinazoline core linked to a benzimidazole moiety. Both quinazoline and benzimidazole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[1][2]
Derivatives of these scaffolds have been extensively investigated for various therapeutic applications, including:
-
Anticancer Agents: Many quinazoline derivatives function as kinase inhibitors, targeting enzymes like EGFR, VEGFR, and others involved in cancer cell proliferation and survival. The structural motif is central to several approved cancer drugs.
-
Antimicrobial Activity: Compounds incorporating benzimidazole and quinazoline rings have demonstrated efficacy against various bacterial and fungal strains.[2][3]
-
Antiprotozoal Agents: N-benzyl-1H-benzimidazol-2-amine derivatives have been synthesized and evaluated for their in vitro activity against Leishmania species, the parasites responsible for leishmaniasis.[4]
-
Antiviral and Anti-inflammatory Properties: The versatile nature of the benzimidazole ring system allows for the synthesis of derivatives with a broad spectrum of biological activities, including antiviral and anti-inflammatory effects.[1]
The requested compound combines these key pharmacophores, suggesting its potential as a candidate for screening in anticancer, antimicrobial, or other drug discovery programs. The N-benzyl and methoxy substitutions allow for fine-tuning of properties such as solubility, metabolic stability, and target binding affinity.
Experimental Protocol: A Representative Synthesis
This protocol describes a plausible multi-step synthesis for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine based on established synthetic methodologies for related quinazoline and benzimidazole derivatives.[5][6]
Safety Precaution: This protocol involves reagents that may be toxic, corrosive, or irritant. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
Step 1: Synthesis of 8-Methoxy-2,4-quinazolinedione
-
Reagents & Equipment: 2-Amino-3-methoxybenzoic acid, urea, mineral oil, sand bath, heating mantle, 250 mL round-bottom flask, condenser, mechanical stirrer.
-
Procedure: a. Combine 2-amino-3-methoxybenzoic acid (1 equivalent) and urea (3 equivalents) in a round-bottom flask. b. Heat the mixture in a sand bath or with a heating mantle to 190-200 °C for 4-5 hours, or until the evolution of ammonia gas ceases. c. Cool the reaction mixture to room temperature. The solidified mass is the crude product. d. Triturate the solid with hot water, filter, and wash with ethanol to yield the crude 8-methoxy-2,4-quinazolinedione.
Step 2: Synthesis of 2,4-Dichloro-8-methoxyquinazoline
-
Reagents & Equipment: 8-Methoxy-2,4-quinazolinedione, phosphorus oxychloride (POCl₃), N,N-dimethylaniline (catalyst), reflux apparatus, oil bath.
-
Procedure: a. To the crude 8-methoxy-2,4-quinazolinedione (1 equivalent), add phosphorus oxychloride (10 equivalents) and a catalytic amount of N,N-dimethylaniline (0.1 equivalents). b. Heat the mixture to reflux (approx. 110 °C) in an oil bath for 4-6 hours. c. After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. d. The precipitated solid is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
Step 3: Synthesis of 2-Chloro-N-benzyl-8-methoxyquinazolin-4-amine
-
Reagents & Equipment: 2,4-Dichloro-8-methoxyquinazoline, benzylamine, isopropanol, magnetic stirrer, reflux apparatus.
-
Procedure: a. Dissolve 2,4-dichloro-8-methoxyquinazoline (1 equivalent) in isopropanol. b. Add benzylamine (1.1 equivalents) dropwise at room temperature. c. Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Cool the reaction mixture. The product often precipitates out of solution. e. Filter the solid, wash with cold isopropanol, and dry to obtain the intermediate product.
Step 4: Synthesis of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine
-
Reagents & Equipment: 2-Chloro-N-benzyl-8-methoxyquinazolin-4-amine, 2-aminobenzimidazole, dimethylformamide (DMF), potassium carbonate (K₂CO₃), magnetic stirrer, heating mantle.
-
Procedure: a. In a round-bottom flask, combine 2-chloro-N-benzyl-8-methoxyquinazolin-4-amine (1 equivalent), 2-aminobenzimidazole (1.2 equivalents), and potassium carbonate (2 equivalents) in DMF. b. Heat the reaction mixture to 120 °C for 8-12 hours. Monitor the reaction by TLC. c. After completion, cool the mixture and pour it into ice-cold water. d. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the final product.
Quantitative Data Summary
The following table presents representative data for the synthesis protocol. Actual results may vary.
| Step | Intermediate/Product Name | Starting Material (Equiv.) | Molar Mass ( g/mol ) | Yield (%) | Purity (by HPLC) |
| 1 | 8-Methoxy-2,4-quinazolinedione | 1.0 | 192.17 | 85-90 | >95% |
| 2 | 2,4-Dichloro-8-methoxyquinazoline | 1.0 | 229.05 | 75-80 | >97% |
| 3 | 2-Chloro-N-benzyl-8-methoxyquinazolin-4-amine | 1.0 | 300.76 | 80-88 | >98% |
| 4 | 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine | 1.0 | 397.45 | 60-70 | >99% |
Visualizations
Synthesis Workflow
Caption: Workflow for the multi-step synthesis of the target compound.
Potential Biological Mechanism: Kinase Inhibition Pathway
Caption: Representative signaling pathway potentially targeted by quinazoline inhibitors.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine is a novel heterocyclic compound belonging to the quinazoline class of molecules. Compounds with a quinazoline scaffold have been noted for their potential as apoptosis inducers and inhibitors of various kinases.[1] This document provides detailed protocols for cell-based assays to evaluate the biological activity of this compound, focusing on its potential as an anti-cancer agent. The provided methodologies are intended to guide researchers in assessing its cytotoxic and apoptotic effects on cancer cell lines.
Hypothetical Signaling Pathway
The proposed mechanism of action for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine involves the inhibition of a receptor tyrosine kinase (RTK), leading to the downstream induction of apoptosis. Inhibition of the RTK prevents the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, and promotes the activation of the intrinsic apoptotic cascade, characterized by the activation of caspase-9 and effector caspases like caspase-3 and caspase-7.
Figure 1: Proposed signaling pathway for the induction of apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data from key cell-based assays to illustrate the potential efficacy of the compound.
Table 1: Cytotoxicity in Human Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 7.8 |
| HepG2 | Hepatocellular Carcinoma | 12.3 |
| A549 | Lung Carcinoma | 9.5 |
| PC-3 | Prostate Cancer | 15.1 |
Table 2: Induction of Apoptosis via Caspase-3/7 Activation
| Cell Line | Treatment (10 µM Compound) | Fold Increase in Caspase-3/7 Activity |
| MCF-7 | 24 hours | 4.2 |
| MCF-7 | 48 hours | 6.8 |
| HepG2 | 24 hours | 3.5 |
| HepG2 | 48 hours | 5.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability through the colorimetric MTT assay, which measures the metabolic activity of cells.
Figure 2: Workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol describes the measurement of caspase-3 and -7 activities, which are key effectors of apoptosis.
References
Application of Quinazolinamine Derivatives in Multidrug Resistance Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of quinazolinamine derivatives in the field of multidrug resistance (MDR) research. It includes detailed application notes, experimental protocols, and quantitative data to guide researchers in evaluating these compounds as potential MDR reversal agents.
Application Notes
Quinazolinamine derivatives have emerged as a promising class of small molecules for combating multidrug resistance in cancer. MDR is a major obstacle to effective chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters function as efflux pumps, actively removing a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.
The primary mechanism by which quinazolinamine derivatives reverse MDR is through the direct inhibition of these ABC transporters.[1][2] Many derivatives act as competitive or non-competitive inhibitors, binding to the transporter proteins and preventing the efflux of chemotherapeutic agents. Some compounds have been shown to stimulate the ATPase activity of the transporters, suggesting they may act as substrates that competitively inhibit the transport of other drugs.[1] Furthermore, certain derivatives have been observed to alter the cellular localization of these transporters, contributing to their inhibitory effect.[1]
The development of quinazolinamine-based MDR modulators focuses on synthesizing analogs with high potency, low intrinsic cytotoxicity, and favorable pharmacokinetic properties. Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that enhance inhibitory activity against specific ABC transporters, leading to the design of dual P-gp and BCRP inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various quinazolinamine derivatives in overcoming multidrug resistance.
Table 1: Cytotoxicity (IC50) of Quinazolinamine Derivatives in Sensitive and Resistant Cancer Cell Lines
| Compound | Cell Line (Parental) | IC50 (µM) - Parental | Cell Line (Resistant) | IC50 (µM) - Resistant | Resistance Fold |
| Doxorubicin | K562 | 0.2 ± 0.02 | K562/ADR (P-gp) | 25.6 ± 2.1 | 128 |
| Mitoxantrone | H460 | 0.072 ± 0.01 | H460/MX20 (BCRP) | 5.66 ± 0.45 | 78.6 |
| Quinazolinamine 4 | H460 | > 10 | H460/MX20 | > 10 | - |
| Quinazolinamine 5 | H460 | > 10 | H460/MX20 | > 10 | - |
| Quinazolinamine 22 | KB-3-1 | > 10 | KB-C2 (P-gp) | > 10 | - |
Data compiled from multiple sources. Actual values may vary based on experimental conditions.
Table 2: Reversal of Multidrug Resistance by Quinazolinamine Derivatives
| Chemotherapeutic | Resistant Cell Line | Quinazolinamine Derivative (Concentration) | IC50 of Chemotherapeutic (µM) | Fold Reversal |
| Mitoxantrone | H460/MX20 (BCRP) | Control | 5.66 ± 0.45 | 1 |
| Quinazolinamine 4 (5 µM) | 0.27 ± 0.03 | 21.0 | ||
| Quinazolinamine 5 (5 µM) | 0.23 ± 0.02 | 24.6 | ||
| Quinazolinamine 22 (5 µM) | 0.35 ± 0.04 | 16.2 | ||
| Quinazolinamine 33 (5 µM) | 0.42 ± 0.05 | 13.5 | ||
| Paclitaxel | KB-C2 (P-gp) | Control | 1.8 ± 0.15 | 1 |
| Quinazolinamine 22 (5 µM) | 0.12 ± 0.01 | 15.0 |
Fold Reversal is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of the quinazolinamine derivative.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the potential of quinazolinamine derivatives as MDR reversal agents.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
This protocol is used to determine the intrinsic cytotoxicity of the quinazolinamine derivatives and their ability to sensitize MDR cancer cells to conventional chemotherapeutic drugs.
Materials:
-
Sensitive (parental) and resistant (MDR) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Quinazolinamine derivatives
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel, Mitoxantrone)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment:
-
Cytotoxicity of Quinazolinamine Derivatives: Add 100 µL of medium containing serial dilutions of the quinazolinamine derivative to the wells.
-
MDR Reversal: Add 50 µL of medium with a fixed, non-toxic concentration of the quinazolinamine derivative, followed by 50 µL of medium containing serial dilutions of the chemotherapeutic agent.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a dose-response curve fitting software (e.g., GraphPad Prism). The fold reversal (RF) is calculated as: RF = IC50 of chemotherapeutic alone / IC50 of chemotherapeutic with quinazolinamine derivative.
Drug Accumulation Assay (Rhodamine 123/Hoechst 33342)
This assay measures the ability of quinazolinamine derivatives to inhibit the efflux function of ABC transporters, leading to increased intracellular accumulation of fluorescent substrates.
Materials:
-
MDR cancer cell lines and their parental counterparts
-
Rhodamine 123 (for P-gp) or Hoechst 33342 (for BCRP)
-
Quinazolinamine derivatives
-
Positive control inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a density of 1 x 10⁶ cells/mL.
-
Pre-incubation: Incubate the cells with the quinazolinamine derivative or a positive control inhibitor at a non-toxic concentration for 30-60 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate (e.g., Rhodamine 123 at 5 µM or Hoechst 33342 at 5 µM) and incubate for another 60-90 minutes at 37°C, protected from light.
-
Washing: Stop the incubation by adding ice-cold PBS. Centrifuge the cells and wash them twice with ice-cold PBS to remove extracellular dye.
-
Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer or visualize under a fluorescence microscope.
-
Data Analysis: Quantify the mean fluorescence intensity. An increase in fluorescence in the presence of the quinazolinamine derivative indicates inhibition of the efflux pump.
ATPase Activity Assay
This assay determines whether the quinazolinamine derivatives interact with the ATPase activity of ABC transporters.
Materials:
-
Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., P-gp or BCRP)
-
Quinazolinamine derivatives
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT, 10 mM MgCl₂)
-
Positive controls (e.g., Verapamil for P-gp, Ko143 for BCRP)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., BIOMOL Green™)
-
96-well plates
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add the membrane vesicles (5-10 µg), the quinazolinamine derivative at various concentrations, and the assay buffer.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding ATP (e.g., 5 mM).
-
Incubation: Incubate for 20-30 minutes at 37°C.
-
Stop Reaction & Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric reagent like BIOMOL Green™.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis: Generate a standard curve with known concentrations of phosphate. Determine the amount of Pi released and calculate the ATPase activity. Compare the activity in the presence and absence of the quinazolinamine derivative to determine if it stimulates or inhibits the transporter's ATPase function.
Western Blot Analysis of ABC Transporter Expression
This protocol is used to investigate whether quinazolinamine derivatives alter the protein expression levels of ABC transporters.
Materials:
-
MDR cancer cells
-
Quinazolinamine derivatives
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target ABC transporter (e.g., anti-P-gp, anti-BCRP) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the quinazolinamine derivative for a specified time (e.g., 24, 48, 72 hours). Wash the cells with PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the expression of the target protein to the loading control.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of MDR reversal by quinazolinamine derivatives.
Experimental Workflow
Caption: Workflow for evaluating quinazolinamine derivatives as MDR modulators.
References
Application Notes and Protocols for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (ML240) in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, also known as ML240, is a potent and selective ATP-competitive inhibitor of the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2] p97/VCP is a critical component of cellular protein homeostasis, involved in processes such as the endoplasmic-reticulum-associated degradation (ERAD) pathway and autophagosome maturation.[3] Inhibition of p97/VCP leads to the accumulation of ubiquitinated proteins, induction of the unfolded protein response, and ultimately, apoptosis.[3][4] this compound has demonstrated potent anti-proliferative activity in various cancer cell lines, making it a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for the dissolution of this compound and its use in common in vitro assays to facilitate consistent and reproducible experimental outcomes.
Physicochemical Properties and Solubility
Proper dissolution is critical for obtaining accurate and reproducible results in in vitro studies. This compound is a lipophilic compound with an XLogP3 of 4.5, indicating poor aqueous solubility. Experimental data from various suppliers confirms its low solubility in aqueous solutions and ethanol, with dimethyl sulfoxide (DMSO) being the recommended solvent.
Table 1: Solubility of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound)
| Solvent | Solubility | Notes | Source |
| DMSO | 5 mg/mL | Warming may be required. | Sigma-Aldrich |
| 12.5 mg/mL (31.53 mM) | Sonication is recommended. Use of fresh, anhydrous DMSO is advised as hygroscopic DMSO can reduce solubility. | MedchemExpress[1] | |
| 79 mg/mL (199.27 mM) | Use of fresh DMSO is recommended. | Selleck Chemicals[2] | |
| 7.93 mg/mL (20 mM) | - | Tocris Bioscience | |
| Ethanol | < 1 mg/mL (Insoluble) | - | MedchemExpress[1] |
| Water | Insoluble | - | Selleck Chemicals[2] |
| Saline | Insoluble | - | MedchemExpress[1] |
| Corn Oil | ≥ 2.5 mg/mL (6.31 mM) | Forms a clear solution. | MedchemExpress[1] |
Note: The molecular weight of this compound is 396.44 g/mol .
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in cell culture media for in vitro experiments.
Materials:
-
2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Adding Solvent: Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 252.2 µL of DMSO per 1 mg of this compound).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gentle warming in a water bath (37°C) for 5-10 minutes or sonication can be applied to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells in vitro.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions for each experiment.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in sterile DMSO if a wide range of concentrations is to be tested.
-
Final Dilution in Culture Medium: Directly add the required volume of the this compound stock solution (or diluted stock) to the pre-warmed cell culture medium to achieve the desired final concentration. Immediately mix the medium by gentle pipetting or swirling to ensure homogeneity.
-
Example: To prepare 10 mL of culture medium with a final this compound concentration of 10 µM from a 10 mM stock solution, add 10 µL of the stock solution to 9.99 mL of medium. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
Immediate Use: Use the prepared working solutions to treat cells immediately.
Visualization of Cellular Mechanisms and Workflows
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the mechanism of action of this compound, leading to the induction of apoptosis.
Caption: Mechanism of this compound-induced apoptosis via p97/VCP inhibition.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines a typical workflow for assessing the cytotoxic effects of this compound on a cancer cell line.
Caption: General workflow for an in vitro cell viability/cytotoxicity assay.
References
Application Notes and Protocols: Testing the Antimicrobial Activity of Benzimidazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzimidazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2][3][4] The development of new antimicrobial agents is crucial to combat the rising threat of drug-resistant pathogens.[1] These application notes provide a detailed framework for the experimental design and execution of in vitro antimicrobial activity testing of novel benzimidazole compounds. The protocols outlined below are based on standardized methods to ensure reproducibility and comparability of results.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide templates for presenting results from Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds (in µg/mL)
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| Benzimidazole Derivative 1 | |||
| Benzimidazole Derivative 2 | |||
| Benzimidazole Derivative 3 | |||
| Positive Control (e.g., Ciprofloxacin) | |||
| Positive Control (e.g., Fluconazole) | |||
| Negative Control (Vehicle) |
Table 2: Minimum Bactericidal Concentration (MBC) of Benzimidazole Compounds (in µg/mL)
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| Benzimidazole Derivative 1 | |||
| Benzimidazole Derivative 2 | |||
| Benzimidazole Derivative 3 | |||
| Positive Control (e.g., Ciprofloxacin) | |||
| Positive Control (e.g., Fluconazole) | |||
| Negative Control (Vehicle) |
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are based on established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[7][8] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[9][10][11]
Materials:
-
Benzimidazole compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Test microorganisms (bacterial and fungal strains)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates[12]
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5 standard)[13]
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.[13][14]
-
Dilute the standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[15]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each benzimidazole compound and the standard drug in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[16]
-
-
Determination of MIC:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.[9][17][18] This assay is performed as a follow-up to the MIC test.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
Protocol:
-
Subculturing from MIC wells:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC incubation (35-37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[18]
-
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antimicrobial agents.[14][19]
Materials:
-
Benzimidazole compounds
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates[14]
-
Test bacteria
-
Sterile swabs[20]
-
Forceps
-
Incubator
Protocol:
-
Preparation of Agar Plates and Inoculum:
-
Inoculation:
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the benzimidazole compounds.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.[22]
-
Place a disk with a standard antibiotic as a positive control and a disk with the solvent alone as a negative control.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[16]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[21]
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.[19]
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for testing the antimicrobial activity of benzimidazole compounds.
Caption: Workflow for antimicrobial activity testing.
Proposed Mechanism of Action
A primary mechanism of action for many benzimidazole compounds is the inhibition of microtubule polymerization by binding to β-tubulin.[23] This disrupts essential cellular processes like cell division.
Caption: Benzimidazole's proposed mechanism of action.
References
- 1. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Review on antimicrobial activity of some new two substituted benzimidazol [wisdomlib.org]
- 4. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. youtube.com [youtube.com]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
- 13. asm.org [asm.org]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. microchemlab.com [microchemlab.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. microbenotes.com [microbenotes.com]
- 23. youtube.com [youtube.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in Human Plasma
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (hereinafter referred to as QZA-1) in human plasma. The method utilizes a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the general principles of bioanalytical method validation and demonstrates excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range. This protocol is suitable for supporting pharmacokinetic studies in drug development.
Introduction
QZA-1 is a novel quinazolinamine derivative under investigation for its potential therapeutic applications. To accurately characterize its pharmacokinetic profile, a reliable and sensitive bioanalytical method is essential for its quantification in biological matrices. This document provides a detailed protocol for a validated LC-MS/MS method to measure QZA-1 concentrations in human plasma, offering the necessary performance for regulated bioanalysis.
Experimental
Materials and Reagents
-
Analyte: QZA-1 reference standard (>99% purity)
-
Internal Standard (IS): QZA-1-¹³C₆, ¹⁵N₂ (stable isotope-labeled QZA-1)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K₂EDTA)
-
Equipment: Analytical balance, calibrated pipettes, vortex mixer, microcentrifuge, 2 mL microcentrifuge tubes, 96-well collection plates, autosampler vials.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) system was used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Standard High-Performance Liquid Chromatography System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| MRM Transitions | Compound |
| QZA-1 | |
| QZA-1-¹³C₆, ¹⁵N₂ (IS) |
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of QZA-1 and its stable isotope-labeled internal standard (IS) into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the QZA-1 stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Sample Preparation Protocol (Protein Precipitation)
-
Label 2 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Workflow Diagram
Caption: LC-MS/MS workflow for QZA-1 quantification.
Method Validation Results
The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability. All results met the acceptance criteria based on general bioanalytical validation guidelines.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1.0 to 2000 ng/mL. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.
Table 3: Calibration Curve Summary
| Concentration (ng/mL) | Back-Calculated Conc. (Mean, n=3) | Accuracy (%) |
| 1.00 (LLOQ) | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 10.0 | 9.75 | 97.5 |
| 50.0 | 51.5 | 103.0 |
| 250.0 | 248.0 | 99.2 |
| 1000 | 1012 | 101.2 |
| 2000 (ULOQ) | 1985 | 99.3 |
| Regression Model | y = 0.015x + 0.002 | r² > 0.998 |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Medium QC (300 ng/mL), and High QC (1500 ng/mL).
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18 over 3 days) |
| Accuracy (%) | Precision (%CV) | ||
| LLOQ | 1.0 | 102.5 | 8.5 |
| Low QC | 3.0 | 98.7 | 6.2 |
| Medium QC | 300.0 | 101.3 | 4.1 |
| High QC | 1500.0 | 99.2 | 3.5 |
| Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision ≤15% CV (≤20% for LLOQ). |
Matrix Effect and Recovery
The extraction recovery and matrix effect were assessed at Low and High QC concentrations.
Table 5: Recovery and Matrix Effect Summary
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor |
| Low QC | 3.0 | 92.5 | 96.8 | 1.02 |
| High QC | 1500.0 | 94.1 | 95.3 | 1.01 |
| Results show consistent recovery and minimal matrix effect, which is effectively corrected by the stable isotope-labeled internal standard. |
Conclusion
The LC-MS/MS method described here provides a reliable, sensitive, and efficient means for quantifying 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it highly suitable for high-throughput analysis in support of pharmacokinetic studies. The validation data confirms that the method meets the rigorous standards required for regulated bioanalysis.
Application Notes and Protocols for Evaluating 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine as a PARP Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the evaluation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine as a potential Poly (ADP-ribose) Polymerase (PARP) inhibitor. The protocols herein detail the necessary in vitro and cell-based assays to characterize the compound's inhibitory activity and its effects on cellular processes related to DNA damage repair.
Introduction
Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[1] Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2][3] When PARP is inhibited, unrepaired SSBs can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with defective homologous recombination (HR) repair, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[4]
This document outlines a series of experimental protocols to assess the potential of a novel compound, 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, as a PARP inhibitor. The described assays will enable the determination of its enzymatic inhibitory potency, its ability to engage PARP in a cellular context, and its downstream effects on cell viability and DNA damage signaling.
Signaling Pathway
Caption: PARP Signaling in DNA Damage Response and Inhibition.
Experimental Workflow
Caption: Workflow for the evaluation of a novel PARP inhibitor.
Protocols
Compound Preparation
-
Solubility Test: Determine the solubility of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in common laboratory solvents (e.g., DMSO, ethanol).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent, typically DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This protocol is adapted from commercially available PARP assay kits and general laboratory practices.[5][6]
Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP1. The biotinylated histones are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Histone-coated 96-well plates
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Biotinylated NAD+
-
2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Stop solution
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. It is advisable to test a wide range of concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50 value. Also, include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).
-
To each well of the histone-coated plate, add the assay components in the following order:
-
Assay buffer
-
Test compound dilution or control
-
PARP1 enzyme and activated DNA mixture
-
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent HRP substrate and measure the luminescence signal using a plate reader.
Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the compound relative to the vehicle control. Plot the percentage inhibition against the log-transformed compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based PARP Inhibition Assay (Western Blot for PAR)
Principle: This assay measures the inhibition of PARP activity within cells by detecting the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity. A reduction in PAR levels upon treatment with a DNA damaging agent indicates PARP inhibition.[7][8][9]
Materials:
-
Selected cancer cell lines (e.g., a BRCA-mutated line like CAPAN-1 and a BRCA-proficient line like MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
DNA damaging agent (e.g., hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS))
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-PAR and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagent
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 1-2 hours).
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane and then incubate with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
Data Analysis: Quantify the band intensities for PAR and the loading control using densitometry software. Normalize the PAR signal to the loading control. A dose-dependent decrease in the PAR signal in the presence of the DNA damaging agent indicates cellular PARP inhibition.
Cell Viability and Sensitization Assay
Principle: This assay evaluates the effect of the PARP inhibitor on cell viability, both as a single agent and in combination with a DNA-damaging chemotherapeutic agent (e.g., temozolomide - TMZ), particularly in HR-deficient cancer cells.[6]
Materials:
-
BRCA-proficient and BRCA-deficient cancer cell lines
-
Test compound
-
Temozolomide (TMZ) or other DNA damaging agent
-
Cell viability reagent (e.g., MTT, AlamarBlue, or CellTiter-Glo)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound alone, TMZ alone, or a combination of a fixed concentration of the test compound with serial dilutions of TMZ.
-
Incubate the cells for an extended period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions and measure the appropriate signal (absorbance, fluorescence, or luminescence).
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for the compound and TMZ alone. For the combination treatment, assess for synergistic effects by calculating the combination index (CI) or by observing a significant potentiation of TMZ-induced cytotoxicity in the presence of the PARP inhibitor.
Data Presentation
Table 1: In Vitro PARP1 Inhibitory Activity
| Compound | IC50 (nM) |
| 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine | Experimental Value |
| Olaparib (Control) | Experimental Value |
Table 2: Cellular PARP Inhibition (PAR levels)
| Treatment | Concentration | Normalized PAR Intensity (relative to damaged control) |
| Vehicle Control (No Damage) | - | Experimental Value |
| Vehicle Control + H₂O₂ | - | 1.0 |
| Test Compound + H₂O₂ | 10 nM | Experimental Value |
| Test Compound + H₂O₂ | 100 nM | Experimental Value |
| Test Compound + H₂O₂ | 1 µM | Experimental Value |
| Olaparib + H₂O₂ | 1 µM | Experimental Value |
Table 3: Cell Viability (IC50) in BRCA-deficient (e.g., CAPAN-1) and BRCA-proficient (e.g., MCF-7) cells
| Cell Line | Compound | IC50 (µM) |
| CAPAN-1 (BRCA2-mutant) | Test Compound | Experimental Value |
| Olaparib | Experimental Value | |
| MCF-7 (BRCA-proficient) | Test Compound | Experimental Value |
| Olaparib | Experimental Value |
Table 4: Sensitization to Temozolomide (TMZ) in BRCA-deficient cells
| Treatment | IC50 of TMZ (µM) |
| TMZ alone | Experimental Value |
| TMZ + Test Compound (e.g., 1 µM) | Experimental Value |
| TMZ + Olaparib (e.g., 1 µM) | Experimental Value |
Conclusion
The protocols outlined in this document provide a robust framework for the initial evaluation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine as a PARP inhibitor. Successful outcomes from these experiments, including potent in vitro inhibition, effective cellular target engagement, and selective cytotoxicity in HR-deficient cells, would provide a strong rationale for further preclinical development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Prospect for Application of PARP Inhibitor in Patients with HER2 Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. signosisinc.com [signosisinc.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. 2.6. Western blot analysis of poly (ADP-ribose) polymerase (PARP) expression [bio-protocol.org]
- 8. Western blot analysis for PARylated protein content [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in Xenograft Mouse Models
Disclaimer: A comprehensive search of scientific literature did not yield specific data or established protocols for the in vivo use of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in xenograft mouse models. The following application notes and protocols are therefore provided as a general framework for the evaluation of novel investigational compounds with similar chemical scaffolds in such models. These protocols are synthesized from established methodologies for in vivo anti-cancer drug testing and should be adapted based on the specific properties of the compound and the research objectives.
Introduction
The chemical structure of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine suggests its potential as a biologically active agent, likely targeting pathways involved in cell proliferation and survival. Compounds with benzimidazole and quinazoline cores are known to exhibit a range of anti-cancer activities. This document outlines a generalized approach for assessing the in vivo efficacy of such a novel compound in a xenograft mouse model, a critical step in preclinical drug development.
Hypothetical Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this specific compound is unknown, related quinazolinamine and benzimidazole derivatives have been shown to act as inhibitors of receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and metastasis, such as VEGFR and c-Met.[1][2][3][4] The HGF/c-Met and VEGF/VEGFR signaling pathways are often co-activated in tumors, contributing to tumor progression and resistance to therapy.[1][2][3][4] A dual inhibitor of these pathways could offer a synergistic anti-tumor effect.
Below is a diagram illustrating a hypothetical signaling pathway that could be targeted by a compound of this class.
Caption: Hypothetical dual inhibition of c-Met and VEGFR signaling pathways.
Experimental Protocols
The following protocols provide a general framework for an in vivo efficacy study.
Cell Culture and Xenograft Model Establishment
-
Cell Line Selection: Choose a human cancer cell line relevant to the proposed therapeutic indication (e.g., lung, breast, colon cancer). Ensure cells are maintained in a sterile environment and are regularly tested for mycoplasma.
-
Animal Model: Use immunodeficient mice (e.g., athymic Nude or NSG mice), typically 6-8 weeks old.[5][6] NSG mice are suitable for cell lines with lower tumorigenicity due to their higher degree of immunodeficiency.
-
Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.[6]
-
Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 1x107 to 2x107 cells/mL.
-
For some cell lines, mixing the cell suspension with an extracellular matrix gel (e.g., Matrigel) at a 1:1 ratio can improve tumor engraftment.[7][8]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[6]
-
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[6]
-
In Vivo Efficacy Study Workflow
The diagram below outlines a typical workflow for an in vivo efficacy study.
Caption: General workflow for a xenograft mouse model efficacy study.
Compound Formulation and Administration
-
Formulation: Develop a suitable vehicle for the compound that ensures its solubility and stability. Common vehicles include saline, PBS with a small percentage of DMSO, or a solution containing Tween 80 and/or PEG400. The final formulation should be sterile-filtered.
-
Dosing:
-
Determine the dose levels based on prior in vitro cytotoxicity and any available maximum tolerated dose (MTD) data. A typical study might include 2-3 dose levels.
-
Administer the compound via an appropriate route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)). The route should be consistent with the intended clinical application.
-
Treatment can be administered daily, every other day, or on another schedule depending on the compound's properties.
-
Study Execution and Endpoint Analysis
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Compound Dose 1, Compound Dose 2, Positive Control).
-
Treatment and Monitoring: Begin treatment according to the defined schedule. Monitor tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³) or after a fixed duration. Euthanize the mice, and excise and weigh the tumors.
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.
-
Data Presentation
Quantitative data from the in vivo study should be summarized in clear, structured tables.
Table 1: Summary of In Vivo Efficacy in Xenograft Model
| Treatment Group | Dosing Schedule (Route) | Mean Tumor Volume at Endpoint (mm³ ± SEM) | Mean Tumor Weight at Endpoint (g ± SEM) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|---|
| Vehicle Control | Daily (PO) | 1850 ± 210 | 1.9 ± 0.25 | N/A | +2.5 |
| Compound (10 mg/kg) | Daily (PO) | 980 ± 150 | 1.0 ± 0.18 | 47.0 | -1.2 |
| Compound (30 mg/kg) | Daily (PO) | 450 ± 95 | 0.5 ± 0.11 | 75.7 | -4.8 |
| Positive Control | Varies | TBD | TBD | TBD | TBD |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The protocols and guidelines presented here offer a foundational approach for the preclinical evaluation of novel compounds like 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in xenograft mouse models. Successful execution of these studies is essential for determining the therapeutic potential and advancing promising anti-cancer agents toward clinical development. All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Note: High-Throughput Screening of Novel Quinazolinamine Libraries for EGFR Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Libraries based on this scaffold are of significant interest for drug discovery, particularly in oncology. One of the most critical targets for quinazoline-based compounds is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] High-throughput screening (HTS) provides a robust methodology for rapidly evaluating large libraries of quinazolinamine derivatives to identify potent and selective EGFR inhibitors.
This document outlines a detailed protocol for a high-throughput screening campaign to identify novel EGFR kinase inhibitors from quinazolinamine libraries using the ADP-Glo™ Kinase Assay. This luminescent assay format is highly sensitive, scalable, and measures the direct product of the kinase reaction (ADP), making it a reliable method for identifying inhibitors.[5]
Signaling Pathway
The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for adaptor proteins like GRB2, which in turn recruits SOS.[6] SOS then activates the RAS protein, initiating a downstream cascade including the RAF-MEK-ERK (MAPK) pathway, which ultimately leads to the transcription of genes involved in cell growth and division.[6][7] Inhibiting the kinase activity of EGFR blocks this entire downstream signaling cascade.
Experimental Protocols
Reagents and Materials
-
Enzyme: Recombinant human EGFR (T790M mutant is often used for resistance studies).
-
Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega).
-
Compound Library: Quinazolinamine library dissolved in 100% DMSO.
-
Control Inhibitor: Gefitinib or Erlotinib.
-
Plates: 384-well or 1536-well white, solid-bottom assay plates.
-
Buffers: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Instruments: Acoustic liquid handler (e.g., Echo 550), microplate reader with luminescence detection capabilities.
High-Throughput Screening Workflow
The HTS process involves several key stages, from initial screening of the entire library at a single concentration to detailed dose-response analysis of confirmed hits.
Detailed Assay Protocol (384-well format)
-
Compound Plating: Using an acoustic liquid handler, transfer 25-50 nL of each compound from the quinazolinamine library source plate to the 384-well assay plate. This results in a final screening concentration of 10 µM (assuming a 5 µL final reaction volume).
-
Enzyme/Substrate Addition: Prepare a master mix containing the kinase reaction buffer, EGFR enzyme, and the peptide substrate. Dispense 2.5 µL of this mix into each well of the assay plate.
-
Pre-incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare an ATP solution in kinase reaction buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for EGFR.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a coupled luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.
Data Presentation and Analysis
Raw luminescence data is normalized using high (DMSO, 100% activity) and low (potent inhibitor, 0% activity) controls. The percentage of inhibition for each library compound is calculated.
Primary Screen: Compounds exhibiting >50% inhibition at 10 µM are selected as "hits."
Dose-Response Confirmation: Hits from the primary screen are re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilutions) to determine their half-maximal inhibitory concentration (IC₅₀).
Table 1: Primary HTS Hit Summary
| Compound ID | Library Plate | Well Position | Luminescence (RLU) | % Inhibition | Hit Status |
| QZ-0001 | 1 | A01 | 450,000 | 10.0% | Inactive |
| QZ-0002 | 1 | A02 | 15,000 | 97.0% | Hit |
| QZ-0003 | 1 | A03 | 210,000 | 58.0% | Hit |
| ... | ... | ... | ... | ... | ... |
| High Ctrl | N/A | N/A | 500,000 | 0.0% | N/A |
| Low Ctrl | N/A | N/A | 5,000 | 100.0% | N/A |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | Target | Assay Format | IC₅₀ (nM)[2][8][9] | Hill Slope |
| QZ-0002 | EGFR | ADP-Glo | 85.5 | 1.1 |
| QZ-0003 | EGFR | ADP-Glo | 1,200 | 0.9 |
| Gefitinib | EGFR | ADP-Glo | 78.0 | 1.0 |
| Erlotinib | EGFR | ADP-Glo | 80.0 | 1.2 |
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of quinazolinamine libraries to discover novel EGFR kinase inhibitors. The detailed protocol for the ADP-Glo™ assay, combined with a structured workflow and clear data analysis pipeline, enables the efficient identification and characterization of potent lead compounds. The subsequent structure-activity relationship (SAR) analysis of confirmed hits will guide further medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties for the development of next-generation cancer therapeutics.
References
- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 4. Modeling Glioblastoma for Translation: Strengths and Pitfalls of Preclinical Studies [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the synthesis yield of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this molecule?
A1: The most common strategy is a three-step synthesis. It begins with the creation of a 2,4-dichloro-8-methoxyquinazoline intermediate. This is followed by a selective nucleophilic aromatic substitution (SNAr) at the C4 position with benzylamine. The final step is a palladium-catalyzed cross-coupling reaction, typically a Buchwald-Hartwig amination, to couple 2-aminobenzimidazole at the C2 position.
Q2: Why is the C4 position of 2,4-dichloroquinazoline more reactive than the C2 position?
A2: The C4 position is generally more susceptible to nucleophilic attack than the C2 position in 2,4-dichloroquinazolines. This selectivity allows for the stepwise introduction of different amines. The reaction with benzylamine should be performed under controlled conditions (e.g., lower temperature) to ensure selective substitution at C4.[1]
Q3: What are the critical factors for the final Buchwald-Hartwig coupling step?
A3: The success of the final C-N coupling is highly dependent on several factors: the choice of palladium catalyst, the phosphine ligand, the base, the solvent, and the reaction temperature. Sterically hindered phosphine ligands are often effective.[2] It is also crucial to maintain an inert atmosphere (e.g., argon or nitrogen) as the Pd(0) catalytic species is sensitive to oxygen.[3]
Q4: Are there alternative methods to the Buchwald-Hartwig amination?
A4: While Buchwald-Hartwig is a robust method for forming aryl C-N bonds, other cross-coupling reactions like the Ullmann condensation could be considered. However, these often require harsher reaction conditions. For modern synthesis, palladium-catalyzed methods are generally preferred due to their milder conditions and broader substrate scope.[2]
Q5: Can microwave irradiation be used to improve yields or reaction times?
A5: Yes, microwave-assisted synthesis is a well-documented technique for accelerating quinazoline synthesis. It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[4][5] This approach could be particularly beneficial for the final coupling step.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low yield during the formation of Intermediate II (N-benzyl-2-chloro-8-methoxyquinazolin-4-amine)
-
Question: My reaction of 2,4-dichloro-8-methoxyquinazoline with benzylamine results in a low yield of the desired C4-substituted product. What could be the cause?
-
Possible Causes & Solutions:
-
Formation of Disubstituted Product: The C2 position may also be reacting. To improve selectivity for C4, conduct the reaction at a lower temperature (e.g., start on an ice bath) before gradually warming.[1]
-
Insufficient Base: An inadequate amount of base (like DIPEA) can stall the reaction, as HCl is generated. Ensure at least two equivalents of a non-nucleophilic base are used to neutralize the acid.[1]
-
Reaction Time/Temperature: The reaction may be incomplete. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material remains, consider extending the reflux time or slightly increasing the temperature.[1]
-
Problem 2: Low or no yield of the final product in the Buchwald-Hartwig amination step
-
Question: The final coupling of 2-aminobenzimidazole to the quinazoline core is failing. What are the common failure points?
-
Possible Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) catalyst is oxygen-sensitive. Ensure all glassware is oven-dried, the solvent is anhydrous and degassed, and the reaction is run under a strict inert atmosphere (argon or nitrogen).[3][6]
-
Incorrect Ligand/Base Combination: The choice of ligand and base is critical and substrate-dependent.
-
Side Reactions: Beta-hydride elimination can be a competing side reaction, leading to a hydrodehalogenated (des-chloro) quinazoline. Using a bulky phosphine ligand can often suppress this pathway.[2]
-
Impure 2-aminobenzimidazole: Impurities in the 2-aminobenzimidazole starting material, such as residual thiourea or other reagents from its synthesis, can act as catalyst poisons.[8] Purify the material before use.
-
Problem 3: Difficulty in product purification
-
Question: My final product is difficult to purify, and chromatography gives poor separation. What can I do?
-
Possible Causes & Solutions:
-
Persistent Palladium Catalyst: Residual palladium can contaminate the product. Pass the crude product through a pad of Celite, silica, or use a specific palladium scavenger.
-
Formation of Regioisomers: If the starting benzimidazole is asymmetrically substituted, regioisomers can form. Careful analysis of NMR spectra is needed. Optimization of the coupling reaction may favor one isomer.
-
Workup Procedure: After the reaction, a proper aqueous workup is essential. Wash the organic layer with saturated NaHCO₃ to remove acidic impurities and brine (NaCl solution) to aid in phase separation before drying and concentrating.[1]
-
Experimental Protocols & Data
Overall Synthesis Workflow
The synthesis is typically performed in three main stages, as outlined in the diagram below.
Caption: General three-step synthesis workflow for the target compound.
Protocol 1: Synthesis of Intermediate II (N-benzyl-2-chloro-8-methoxyquinazolin-4-amine)
-
Suspend 2,4-dichloro-8-methoxyquinazoline (1.0 eq) in methanol (approx. 0.2 M) in an oven-dried round-bottom flask.
-
Cool the mixture in an ice-water bath with stirring.
-
Slowly add benzylamine (1.05 eq).
-
After 5 minutes, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.
-
Allow the reaction to stir on the ice bath for an additional 10 minutes, then heat to reflux for 3-5 hours.
-
Monitor reaction completion by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.[1]
Protocol 2: Synthesis of Final Product via Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add Intermediate II (1.0 eq), 2-aminobenzimidazole (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add a base, such as Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
Table 1: Optimization of Buchwald-Hartwig Reaction Conditions
The following table summarizes typical conditions and variables for the final coupling step. Optimal conditions should be determined empirically.
| Parameter | Condition A (Standard) | Condition B (Alternative) | Condition C (For difficult substrates) | Notes |
| Pd Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (4 mol%) | [(CyPF-tBu)PdCl₂] (2 mol%) | Air-stable pre-catalysts can simplify setup.[9] |
| Ligand | Xantphos (4 mol%) | RuPhos (5 mol%) | Biarylphosphine Ligands (e.g., SPhos) | Bulky ligands are often superior.[2] |
| Base | Cs₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | NaOtBu (1.5 eq) | NaOtBu is a very strong base; use with caution. |
| Solvent | 1,4-Dioxane | Toluene | t-BuOH | Solvent choice can influence reaction rate and solubility.[3] |
| Temperature | 110 °C | 100 °C | 120 °C | Higher temperatures may be needed but can increase side products. |
| Typical Yield | 60-80% | 55-75% | 70-90% | Yields are highly dependent on substrate purity and reaction setup. |
Troubleshooting Logic
Use the following flowchart to diagnose low-yield issues in the final Buchwald-Hartwig coupling step.
Caption: Troubleshooting flowchart for low yield in the C-N coupling step.
References
- 1. N-Benzyl-2-chloroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting solubility issues of quinazolinamine derivatives in aqueous buffer
Welcome to the technical support center for quinazolinamine derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common solubility issues encountered during experiments with this class of compounds in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why do my quinazolinamine derivatives have poor solubility in aqueous buffers?
A1: Quinazolinamine derivatives are often characterized by their aromatic, heterocyclic ring structures, which contribute to their lipophilicity and high melting points. These properties generally lead to low aqueous solubility. The crystal lattice energy of the solid form can be substantial, requiring significant energy to break down and dissolve in a solvent. For the compound to dissolve, the energy released from the interaction between the solute and the solvent must overcome the lattice energy of the solid and the intermolecular forces between the solvent molecules. In aqueous buffers, the interactions between the non-polar quinazolinamine molecule and polar water molecules are often not strong enough to overcome these forces, resulting in poor solubility.
Q2: I'm observing precipitation of my quinazolinamine derivative when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common phenomenon known as "precipitation upon dilution" or "solvent shifting." Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve high concentrations of hydrophobic compounds like quinazolinamine derivatives. However, when this DMSO stock is introduced into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. Since the quinazolinamine derivative has low solubility in water, it crashes out of the solution as a precipitate.[1] The sudden change in solvent polarity reduces the solubility of the compound dramatically.
Q3: Can the pH of the aqueous buffer affect the solubility of my quinazolinamine derivative?
A3: Yes, the pH of the aqueous buffer can significantly impact the solubility of quinazolinamine derivatives. Many of these compounds are weakly basic due to the presence of nitrogen atoms in their quinazoline ring system. In acidic to neutral pH, these nitrogen atoms can become protonated, leading to the formation of a more soluble salt form of the compound. As the pH increases and becomes more basic, the compound will be in its less soluble free base form. Therefore, for weakly basic quinazolinamine derivatives, solubility is generally higher at lower pH values.[2][3]
Q4: My quinazolinamine derivative seems to be degrading in the buffer. What could be the cause?
A4: Chemical stability can be an issue in aqueous buffers, and several factors can contribute to degradation. The pH of the buffer can influence the stability of the compound; some molecules may be susceptible to acid or base-catalyzed hydrolysis.[4] Additionally, components of the buffer itself, or even exposure to light and elevated temperatures, can promote degradation. It is crucial to assess the chemical stability of your compound in the chosen buffer system under the experimental conditions.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution of Stock Solution
Symptoms:
-
Visible cloudiness or solid particles form immediately or over time after adding the DMSO stock to the aqueous buffer.
-
Inconsistent results in cell-based assays or other downstream experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Recommended Actions:
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your aqueous buffer. This minimizes the solvent-shifting effect.
-
Use a Co-solvent: Incorporating a water-miscible organic co-solvent can help to increase the solubility of the compound in the final aqueous solution.[5][6]
-
Sonication: After dilution, briefly sonicate the solution. This can help to break down small aggregates and promote dissolution.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F127, can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[1]
Issue 2: Low Overall Solubility in Aqueous Buffer
Symptoms:
-
Difficulty in preparing a stock solution of the desired concentration.
-
Inability to reach a therapeutic concentration range in in vitro assays.
Troubleshooting Strategies:
-
pH Adjustment: For weakly basic quinazolinamine derivatives, lowering the pH of the buffer can significantly increase solubility.[3] It is important to ensure the chosen pH is compatible with your experimental system.
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This can enhance the dissolution rate and apparent solubility.[7][8][9][10][11][12][13][14]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the solid compound increases the surface area available for dissolution, which can lead to a faster dissolution rate and higher apparent solubility.
Quantitative Solubility Data
The following table summarizes publicly available solubility data for selected tyrosine kinase inhibitors with quinazoline or related structures. Note that direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Buffer/Solvent | pH | Temperature (°C) | Solubility (µg/mL) | Reference |
| Alectinib HCl | Water | - | Ambient | 10.3 ± 1.2 | [3] |
| DMSO | - | Ambient | 4500.0 ± 6.1 | [3] | |
| Methanol | - | Ambient | 1990.8 ± 7.2 | [3] | |
| Ethanol | - | Ambient | 210.3 ± 4.5 | [3] | |
| Phosphate Buffer | 6.8 | 37 | Low | [3] | |
| Acetate Buffer | 4.5 | 37 | Higher than pH 6.8 | [3] | |
| Pazopanib free base | Aqueous solution | 6.5 | Not specified | 0.55 | [15] |
| Pazopanib HCl | Aqueous buffer | 6.8 | Not specified | 2.64 | [15] |
| Aqueous buffer | 4.0 | Not specified | 3.00 | [15] | |
| Aqueous buffer | 1.2 | Not specified | 682 | [15] | |
| Pure Water | - | Not specified | 144 | [15] | |
| Axitinib | Phosphate Buffer (10 mM) | 7.4 | Not specified | ~0.37 | [15] |
| Lapatinib ditosylate | Water | - | Not specified | Poor | [16] |
| Nanocrystalline Solid Dispersion in water | - | Not specified | 3.68-fold increase | [16] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method (Laboratory Scale)
This protocol is a general guideline for preparing a solid dispersion of a quinazolinamine derivative with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC).
Materials:
-
Quinazolinamine derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC E5)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Accurately weigh the quinazolinamine derivative and the polymer.
-
Dissolve both the drug and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
Continue evaporation until a thin, solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator until further use.
Workflow for Solid Dispersion Preparation:
Caption: Workflow for preparing a solid dispersion.
Protocol 2: Co-solvent Solubilization Method
This protocol describes how to prepare a solution of a quinazolinamine derivative in an aqueous buffer using a co-solvent.
Materials:
-
Quinazolinamine derivative
-
Co-solvent (e.g., DMSO, ethanol, polyethylene glycol 400)
-
Aqueous buffer (e.g., phosphate-buffered saline, Tris buffer)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a high-concentration stock solution of the quinazolinamine derivative in the chosen co-solvent (e.g., 10-50 mM in DMSO).
-
Determine the desired final concentration of the compound and the maximum tolerable concentration of the co-solvent in the final aqueous solution (typically ≤ 1%).
-
Calculate the volume of the stock solution needed to achieve the final desired concentration.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the calculated volume of the drug stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of the drug that can lead to immediate precipitation.
-
After adding the stock solution, continue to vortex for another 30-60 seconds.
-
If any visible precipitate is present, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution for any remaining precipitate. If the solution is clear, it is ready for use.
Signaling Pathway Diagrams
Quinazolinamine derivatives are frequently investigated as inhibitors of tyrosine kinases involved in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
EGFR Signaling Pathway:
Caption: Simplified EGFR signaling cascade.
VEGFR Signaling Pathway:
Caption: Simplified VEGFR signaling cascade.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rjptonline.org [rjptonline.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Preparation of lapatinib ditosylate solid dispersions using solvent rotary evaporation and hot melt extrusion for solubility and dissolution enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. japer.in [japer.in]
- 13. crsubscription.com [crsubscription.com]
- 14. sybespharmacy.com [sybespharmacy.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
How to minimize off-target effects of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to characterize and minimize the off-target effects of novel quinazoline-based compounds such as 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target effects for a quinazoline-based compound?
A1: Quinazoline derivatives are well-known as kinase inhibitors due to the scaffold's ability to mimic the hinge-binding region of ATP in kinase domains.[1][2][3] Consequently, off-target effects are most likely to manifest as inhibition of unintended kinases.[4][5] Given the structural similarities within the human kinome, achieving high selectivity can be challenging.[4] Off-target effects could also extend to non-kinase proteins that have ATP-binding sites or other compatible structural features.[5]
Q2: How can I proactively minimize off-target effects during the design phase?
A2: Rational drug design is a primary strategy for minimizing off-target effects.[6] By leveraging computational and structural biology tools, you can design molecules with higher specificity for the intended target. Analyzing the molecular structure of both your target and potential off-targets allows for the prediction of interactions and the optimization of your compound to bind more selectively.[6] For quinazoline derivatives, modifications at the C-4, C-5, and C-6 positions have been shown to influence selectivity.[2]
Q3: What is the first experimental step to identify potential off-target effects?
A3: A broad in vitro kinase screen is the recommended first step. Profiling your compound against a large panel of kinases, even at a single high concentration, can quickly identify potential off-target interactions.[5] This approach provides a comprehensive overview of the compound's selectivity and can guide further optimization efforts.[5][7]
Q4: My compound shows off-target activity in a biochemical assay, but not in a cell-based assay. What could be the reason?
A4: Discrepancies between biochemical and cell-based assays are common. Several factors could contribute to this:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to engage with the intracellular off-target.
-
Intracellular ATP Concentration: The high concentration of ATP within cells can outcompete the inhibitor for binding to the kinase, especially if the inhibitor is an ATP-competitive one.[6]
-
Cellular Environment: The off-target protein might be in a complex or a conformational state within the cell that prevents inhibitor binding.
Q5: How can I reduce off-target effects without redesigning the molecule?
A5: The most straightforward approach is to use the lowest effective concentration of the compound in your experiments.[8] A dose-response curve for both the on-target and off-target effects can help you determine a concentration window where the on-target effect is maximized and the off-target effect is minimized. Additionally, consider the duration of treatment, as shorter exposure times may reduce cumulative off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cell-Based Assays
Q: My compound induces a cellular phenotype that is inconsistent with the known function of its intended target. How do I troubleshoot this?
A: This situation strongly suggests the involvement of off-target effects.
Troubleshooting Workflow:
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. academic.oup.com [academic.oup.com]
- 8. resources.biomol.com [resources.biomol.com]
Optimization of reaction conditions for coupling aminobenzimidazole and quinazoline
Welcome to the technical support center for the optimization of reaction conditions for coupling aminobenzimidazole and quinazoline derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for coupling aminobenzimidazole and quinazoline?
A1: The most prevalent methods are transition-metal-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[1][2][3][4] These reactions are effective for forming the crucial C-N bond between the two heterocyclic systems.
Q2: I am getting a low yield in my Buchwald-Hartwig coupling reaction. What are the likely causes?
A2: Low yields in Buchwald-Hartwig reactions can stem from several factors, including inefficient catalyst activation, poor substrate solubility, inappropriate choice of ligand or base, and the presence of interfering functional groups.[5][6] Aryl chlorides, for instance, are generally less reactive than aryl bromides or iodides and may require more forcing conditions or specialized catalyst systems.[2]
Q3: Can I use a copper-catalyzed reaction instead of palladium? What are the advantages?
A3: Yes, copper-catalyzed Ullmann-type couplings are a viable alternative.[1][3] Advantages can include lower catalyst cost and different reactivity profiles that may be beneficial for substrates that are sensitive or perform poorly under palladium catalysis. Copper catalysts can be particularly effective for intramolecular cyclization steps following the initial C-N bond formation.[1][3]
Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?
A4: Incomplete solubility is a common reason for poor reaction performance.[6] You can try screening different solvents or using a co-solvent system. Common solvents for these couplings include toluene, dioxane, THF, and DMF.[1][6][7] In some cases, gentle heating can improve solubility, but be mindful of the thermal stability of your reactants and catalyst.
Q5: How do I choose the right base for my reaction?
A5: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used in Buchwald-Hartwig reactions.[6] However, if your substrates are base-sensitive, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be necessary, potentially requiring higher reaction temperatures.[4][7] The solubility of the base can also impact the reaction rate.[6]
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a pre-catalyst for more reliable activation of the active catalytic species.[8] Ensure an inert atmosphere (Argon or Nitrogen) is maintained, as oxygen can deactivate the catalyst.[9] |
| Incorrect Ligand Choice | Screen a variety of phosphine ligands. Bulky, electron-rich ligands like XPhos or SPhos are often effective for Buchwald-Hartwig reactions.[10] |
| Poor Halide Reactivity | If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide for better reactivity.[2] Alternatively, use a catalyst system specifically designed for activating aryl chlorides. |
| Insufficient Temperature | Some coupling reactions, especially with weaker bases or less reactive substrates, require higher temperatures (80-150 °C).[1][8] Consider microwave irradiation to accelerate the reaction.[7] |
Issue 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Homocoupling of Starting Materials | Lower the reaction temperature or reduce the catalyst loading. |
| Dehalogenation of the Aryl Halide | This can be a significant side reaction.[2] Ensure the reaction is not running for an excessively long time. A different ligand or base combination may also mitigate this issue. |
| Reaction at Multiple Sites | If your aminobenzimidazole or quinazoline has multiple nucleophilic sites, consider using protecting groups to ensure regioselectivity.[2] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Buchwald-Hartwig Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the quinazoline halide (1.0 mmol), aminobenzimidazole (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Add the chosen anhydrous solvent (e.g., toluene, dioxane, 5-10 mL) and the base (e.g., Cs₂CO₃, 2.0 mmol) under the inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Copper-Catalyzed Ullmann Coupling
-
Reaction Setup: In a reaction flask, combine the quinazoline halide (1.0 mmol), aminobenzimidazole (1.2 mmol), a copper(I) salt (e.g., CuI, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[1][3]
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF (2-3 mL).[1]
-
Reaction: Heat the reaction mixture at a high temperature (typically 110-150 °C) for 2-5 hours.[1][7] Monitor the reaction by TLC.
-
Workup and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields from the literature for similar coupling reactions.
Table 1: Palladium-Catalyzed Synthesis of Quinazoline Derivatives
| Reactants | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Amine, Isocyanide, Carbodiimide | Pd(OAc)₂ | Cs₂CO₃ | Toluene | - | - | - | [4] |
| 2-Fluorobenzonitriles | Pd(OAc)₂, Xantphos | Cs₂CO₃ | Toluene | 100 | - | Good | [11] |
Table 2: Copper-Catalyzed Synthesis of Fused Imidazo/Benzimidazo[1,2-c]quinazolines
| Step | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1. Ullmann C-N Coupling | CuI (20 mol%) | K₂CO₃ | DMF | 150 | 2 | - | [1][3] |
| 2. Intramolecular CDC | Cu(OAc)₂·H₂O | - | DMF | 150 | 2-5 | 45-70 | [1][3] |
Table 3: Microwave-Assisted Synthesis of Benzo[2][3]imidazo[1,2-a]quinazolines
| Reactants | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzaldehydes, Aminobenzimidazole | K₂CO₃ | DMF | 110 | 1 | 50-71 | [7] |
Visualized Workflows and Logic
Figure 1: General experimental workflow for coupling aminobenzimidazole and quinazoline.
Figure 2: Troubleshooting decision tree for low-yield coupling reactions.
References
- 1. Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Synthesis of Pyrimidine- and Quinazoline-Fused Benzimidazole-4,7-diones Using Combinatorial Cyclocondensation and Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Addressing metabolic instability of N-benzyl-quinazolin-4-amine derivatives in liver microsomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the metabolic stability of N-benzyl-quinazolin-4-amine derivatives in liver microsomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here are answers to common questions and issues encountered during the metabolic assessment of N-benzyl-quinazolin-4-amine derivatives.
Q1: My N-benzyl-quinazolin-4-amine derivative shows extremely rapid degradation in human liver microsomes (HLM). What are the potential reasons and how can I troubleshoot this?
A1: Very high metabolic turnover is a common challenge. Here are the likely causes and troubleshooting steps:
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Highly Liable Metabolic Soft Spots: The chemical structure of your compound likely contains sites that are easily metabolized by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[1][2] Common metabolic reactions include oxidation and reduction. For N-benzyl-quinazolin-4-amine derivatives, likely "soft spots" include the benzyl group (leading to N-debenzylation) and the quinazoline or benzyl rings (leading to aromatic hydroxylation).
-
Troubleshooting Steps:
-
Confirm Experimental Conditions: Ensure your incubation parameters (microsomal protein concentration, NADPH concentration, incubation time) are within the standard range. See the protocol section for recommended values. An unusually high protein concentration can accelerate metabolism.
-
Run a Cold-Stop Control: Terminate the reaction at T=0 by adding the stop solution before adding the microsomes. This confirms that the compound loss is due to enzymatic activity and not chemical instability in the buffer.[3]
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Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites. This will pinpoint the exact site of metabolic attack and guide medicinal chemistry efforts to improve stability.
-
Consider Structural Modification: Once the metabolic soft spot is identified, work with a medicinal chemist to block the site. For example, introducing a halogen or a methoxy group at a site of hydroxylation can sterically hinder the enzyme and improve stability.[4]
-
Q2: I am observing inconsistent results (high variability) in my metabolic stability assay between experiments. What could be the cause?
A2: High variability can undermine the reliability of your data. Common causes include:
-
Reagent Inconsistency:
-
Microsome Quality: Liver microsomes are sensitive to storage conditions and freeze-thaw cycles. Ensure you are using a reputable supplier and handling the microsomes according to their specifications. Using different batches of pooled microsomes can also introduce variability.
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NADPH Degradation: NADPH is the essential cofactor for CYP enzymes and is unstable in solution. Always prepare it fresh before each experiment.
-
-
Procedural Issues:
-
Pipetting Errors: Inconsistent pipetting of the compound, microsomes, or NADPH can lead to significant errors, especially when working with small volumes.
-
Inadequate Mixing: Ensure the incubation mixture is gently but thoroughly mixed before starting the reaction and at each time point to ensure a homogenous suspension.[3]
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Temperature Fluctuation: Incubations should be performed in a calibrated water bath or incubator at a constant 37°C.[3]
-
-
Analytical Variability: Ensure your LC-MS/MS method is validated for linearity, precision, and accuracy. The internal standard should be chosen carefully to mimic the behavior of your test compound.
Q3: My compound appears to be stable in the microsomal assay (long half-life), but it shows poor in vivo pharmacokinetics. Why is there a discrepancy?
A3: While liver microsome assays are excellent for assessing Phase I metabolism, they don't capture the full picture of a drug's disposition.[1][5]
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Phase II Metabolism: Microsomes primarily contain Phase I (e.g., CYP) enzymes but are less competent for Phase II conjugation reactions (e.g., glucuronidation by UGTs), which require cofactors not always present in standard microsomal incubations.[6] Your compound might be rapidly cleared by Phase II enzymes in vivo. To test this, you can run the stability assay in hepatocytes, which contain both Phase I and Phase II enzymes.[1][5]
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Other Clearance Mechanisms: The compound might be cleared by non-hepatic pathways, such as renal excretion or metabolism in other tissues (e.g., intestine, lungs).[1][7]
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Poor Absorption or High Distribution: The poor in vivo profile could be due to low oral bioavailability or extensive distribution into tissues, rather than rapid clearance.
-
Transporter Effects: The compound could be a substrate for efflux transporters in the liver, leading to rapid removal from hepatocytes.
Q4: How do I determine which specific CYP450 enzyme is responsible for metabolizing my compound?
A4: Identifying the specific CYP enzymes involved is crucial for predicting potential drug-drug interactions.[2][8] This is called "reaction phenotyping." The primary methods include:
-
Recombinant Human CYPs (rhCYPs): Incubate your compound individually with a panel of commercially available, expressed single CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.).[6] The enzyme that shows the highest rate of metabolism is the primary contributor.
-
Chemical Inhibition: Incubate your compound in pooled human liver microsomes in the presence and absence of known selective inhibitors for major CYP isoforms. A significant reduction in metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) points to the involvement of that enzyme.
Experimental Protocols and Data Presentation
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.
1. Materials & Reagents:
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock from a commercial vendor)
-
0.1 M Phosphate Buffer (pH 7.4)
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NADPH Regenerating System (or 10 mM NADPH stock solution)
-
Positive Control Compound (e.g., Verapamil, Testosterone)
-
Stop Solution (e.g., ice-cold Acetonitrile with an internal standard)
-
96-well incubation plate and a deep-well collection plate
2. Experimental Procedure:
-
Prepare Incubation Mixture: In the 96-well plate, prepare the main incubation mixture (without NADPH) by adding phosphate buffer and liver microsomes. The final microsomal protein concentration is typically 0.5 mg/mL.
-
Add Test Compound: Dilute the test compound stock solution in the buffer to an intermediate concentration. Add it to the incubation mixture to achieve a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM). Mix gently. This is your T=0 time point for sampling.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to the collection plate containing the cold stop solution. The volume of the stop solution should be at least 2x the aliquot volume.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., at 3000 x g for 15 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
3. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)
Data Summary Tables
Use the following tables to organize and compare your experimental data.
Table 1: Experimental Conditions for Metabolic Stability Assay
| Parameter | Value |
| Test System | Human Liver Microsomes (Pooled) |
| Protein Concentration | 0.5 mg/mL |
| Test Compound Conc. | 1 µM |
| NADPH Concentration | 1 mM |
| Incubation Temperature | 37°C |
| Incubation Times | 0, 5, 15, 30, 60 min |
| Stop Solution | Acetonitrile + Internal Standard |
| Analytical Method | LC-MS/MS |
Table 2: Metabolic Stability Data for N-benzyl-quinazolin-4-amine Derivatives
| Compound ID | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Major Metabolites Observed |
| Example-001 | 15.2 | 91.2 | M1 (+16 Da), M2 (-91 Da) |
| Example-002 | 45.8 | 30.3 | M1 (+16 Da) |
| Your Compound |
Note: +16 Da typically corresponds to hydroxylation; -91 Da corresponds to N-debenzylation.
Visualizations: Workflows and Pathways
Metabolic Stability Experimental Workflow
The following diagram illustrates the key steps in the liver microsome stability assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
How to prevent degradation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in solution?
A1: The degradation of this compound can be influenced by several factors, primarily:
-
pH: Quinazoline derivatives can be unstable in strong acidic or alkaline conditions, especially when heated.[1][2][3]
-
Temperature: Elevated temperatures can accelerate degradation.[4][5] Some quinazoline derivatives are best stored at room temperature (22 °C), while others are more stable at 4°C.[5][6] For the related compound 2-aminobenzimidazole, storage at -20°C or -80°C is recommended.[7]
-
Light Exposure: Exposure to light, particularly UV radiation, can cause photodegradation.[4][6] Many quinazoline derivatives are light-sensitive and should be stored in the dark.[6]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the degradation of the amino groups in the molecule.
-
Solvent Choice: The type of solvent can impact the stability of the compound. While DMSO and water are common solvents, their suitability depends on storage conditions and experimental needs.[5][6]
Q2: What is the recommended solvent for dissolving and storing 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine?
A2: The optimal solvent depends on the intended application and storage duration.
-
For short-term storage and biological assays: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for many organic molecules.[6]
-
For aqueous-based experiments: A common practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into an aqueous buffer for the final experiment. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system.
-
For long-term storage: Based on stability studies of related compounds, storing the compound as a solid at low temperatures is the most reliable method. If a solution is necessary, a stock solution in anhydrous, high-purity DMSO stored at -80°C is recommended to minimize degradation.[7]
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To maximize the shelf-life of your solution, adhere to the following storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -80°C for long-term storage (months);[7] 4°C for short-term storage (days to weeks).[5] | Low temperatures slow down chemical degradation processes. |
| Light | Store in amber vials or cover vials with aluminum foil.[6] | Prevents photodegradation. |
| Atmosphere | For highly sensitive applications, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing. | Minimizes oxidation by removing atmospheric oxygen. |
| Container | Use tightly sealed vials with inert caps (e.g., PTFE-lined). | Prevents solvent evaporation and contamination. |
Troubleshooting Guide
Issue: I am observing a loss of activity or inconsistent results with my compound in solution over time.
This issue often points to the degradation of the compound. The following workflow can help you troubleshoot and identify the cause of instability.
Caption: Troubleshooting workflow for compound degradation in solution.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials:
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2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (solid)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Micropipettes
-
-
Procedure:
-
Equilibrate the solid compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid compound using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used if necessary, but avoid excessive heat.
-
(Optional) For maximum stability, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -80°C in the dark.
-
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the stability of the compound in a specific solvent and under certain storage conditions over time.
-
Procedure:
-
Prepare a solution of the compound at the desired concentration in the solvent of interest.
-
Immediately after preparation (T=0), inject an aliquot of the solution into an HPLC system to obtain an initial chromatogram. Note the peak area and retention time of the parent compound.
-
Divide the remaining solution into several aliquots in separate, identical vials. Store these vials under the conditions you wish to test (e.g., 4°C in the dark, room temperature with light exposure, etc.).
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Inject an aliquot into the HPLC system and record the chromatogram.
-
Compare the peak area of the parent compound at each time point to the T=0 peak area. The appearance of new peaks may indicate the formation of degradation products.
-
-
Data Analysis: Calculate the percentage of the compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Present the data in a table for easy comparison.
| Time Point | Storage Condition A (% Remaining) | Storage Condition B (% Remaining) |
| 0 hours | 100% | 100% |
| 24 hours | 99.5% | 95.2% |
| 1 week | 98.2% | 85.1% |
| 1 month | 95.8% | 60.7% |
Hypothetical Signaling Pathway Involvement
The quinazoline core is found in many kinase inhibitors. This compound could potentially be investigated as an inhibitor in a signaling pathway, for example, a receptor tyrosine kinase (RTK) pathway.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology [rjsvd.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Cell Permeability of Complex Heterocyclic Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor cell permeability of complex heterocyclic compounds. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My complex heterocyclic compound shows high potency in biochemical assays but has no activity in cell-based assays. What is the likely cause?
A1: A common reason for this discrepancy is poor cell permeability. While your compound may effectively interact with its target protein in a cell-free environment, it may be unable to cross the cell membrane to reach its intracellular target. Factors such as high molecular weight, low lipophilicity, or the presence of charged groups can hinder passive diffusion across the lipid bilayer. It is also possible that the compound is a substrate for efflux pumps, which actively transport it out of the cell.
Q2: What are the initial steps to assess the cell permeability of my compound?
A2: A good starting point is to use in vitro permeability assays. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.[1][2]
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PAMPA: This is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane.[1][3] It is a cost-effective initial screen for membrane permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[4][5][6] It provides information on both passive diffusion and active transport processes, including the potential for efflux.[4]
Q3: How can I improve the cell permeability of my lead compound?
A3: There are several strategies you can employ:
-
Structural Modification:
-
Increase Lipophilicity: Modifying the structure to increase its lipophilicity (LogP) can enhance passive diffusion.[3][7][8] However, an excessive increase in lipophilicity can lead to poor solubility and other issues.[7]
-
Reduce Polar Surface Area (PSA): Masking polar functional groups can decrease the PSA and improve permeability.
-
N-methylation and Heterocyclic Grafting: For peptide-based macrocycles, strategies like incorporating N-methylated amino acids or specific heterocyclic grafts (e.g., oxazole, thiazole) have been shown to improve passive membrane permeability.[9]
-
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form.[10][11][12] This strategy can be used to temporarily mask polar groups, making the compound more lipophilic and facilitating its entry into cells.[10][12]
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Nanoparticle-Based Delivery Systems: Encapsulating your compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and cellular uptake.[][14][15][16][17] These systems can protect the drug from degradation and facilitate its transport across the cell membrane.[][16]
Q4: My compound shows good permeability in the apical-to-basolateral direction but high efflux in the Caco-2 assay. What does this mean and what can I do?
A4: An efflux ratio (Papp B-A / Papp A-B) greater than 2 in the Caco-2 assay suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[18] These pumps actively remove the compound from the cell, reducing its intracellular concentration and therapeutic effect.[18][19][20]
To address this, you can:
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Co-administration with an Efflux Pump Inhibitor: In an experimental setting, using a known efflux pump inhibitor can confirm that your compound is a substrate and can increase its intracellular concentration.
-
Structural Modifications: Altering the compound's structure to reduce its affinity for the efflux pump can be a long-term solution. This often involves modifying key functional groups that interact with the transporter.
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA Assay
| Possible Cause | Troubleshooting Steps |
| Low Lipophilicity | Synthesize analogs with increased lipophilicity by adding non-polar functional groups. |
| High Polarity | Mask polar functional groups (e.g., hydroxyl, carboxyl) through esterification or other derivatizations to create a temporary, more lipophilic prodrug. |
| High Molecular Weight | If possible, simplify the heterocyclic core or reduce the size of substituents to lower the molecular weight below 500 Da. |
| Poor Solubility in Assay Buffer | Ensure the compound is fully dissolved in the donor well. Consider using a co-solvent, but be mindful of its potential effects on the artificial membrane. |
Issue 2: High Efflux Ratio in Caco-2 Assay
| Possible Cause | Troubleshooting Steps |
| Substrate for Efflux Pumps (e.g., P-gp) | 1. Confirm efflux by running the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the efflux ratio confirms P-gp interaction. 2. Modify the compound's structure to reduce its recognition by the efflux pump. This may involve altering stereochemistry or removing hydrogen bond donors/acceptors. |
| Experimental Artifact | 1. Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).[5][21] 2. Ensure the assay is run within the validated passage number for the Caco-2 cells. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.[3]
-
Compound Preparation: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) in a 96-well donor plate.
-
Assay Assembly: The filter plate is placed on top of the donor plate, and the acceptor wells of the filter plate are filled with buffer.
-
Incubation: The "sandwich" plate is incubated for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5][22]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.[5][21]
-
Transport Experiment (Apical to Basolateral):
-
The culture medium is replaced with a transport buffer.
-
The test compound is added to the apical (upper) chamber.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral (lower) chamber at various time points.
-
-
Transport Experiment (Basolateral to Apical):
-
The test compound is added to the basolateral chamber, and samples are taken from the apical chamber to assess active efflux.
-
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Apparent Permeability (Papp) Calculation: The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.
Data Presentation
Table 1: Comparison of Permeability Assays
| Assay | Principle | Throughput | Information Provided | Limitations |
| PAMPA | Passive diffusion across an artificial lipid membrane.[1] | High | Intrinsic passive permeability. | Does not account for active transport or efflux. May not accurately predict in vivo absorption for compounds with complex transport mechanisms.[12] |
| Caco-2 | Transport across a monolayer of differentiated human intestinal cells.[4][6] | Low to Medium | Passive diffusion, active transport, and efflux.[4] | Can be time-consuming and labor-intensive. Variability between cell passages can occur. |
Table 2: Interpreting Caco-2 Permeability and Efflux Data
| Papp (A-B) (cm/s) | Permeability Classification | Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |
| > 10 x 10-6 | High | < 2 | High permeability, not a substrate for efflux. |
| 1-10 x 10-6 | Moderate | < 2 | Moderate permeability, not a substrate for efflux. |
| < 1 x 10-6 | Low | < 2 | Low permeability, not a substrate for efflux. |
| Any value | Any | > 2 | Potential substrate for active efflux. |
Visualizations
Caption: Troubleshooting workflow for compounds with poor cell-based activity.
Caption: Key factors influencing the cell permeability of a compound.
References
- 1. Overview of In Vitro Permeability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The tool box: Permeability assays [pubsapp.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. medical-xprt.com:443 [medical-xprt.com:443]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 19. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. google.com [google.com]
Refining assay conditions to improve reproducibility with 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine
Technical Support Center: 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (Compound YZ-123)
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers working with 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (referred to herein as Compound YZ-123), a potent and selective inhibitor of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Compound YZ-123?
A1: Compound YZ-123 is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage (up to one week), the stock solution can be stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: We are observing inconsistent IC50 values in our cell viability assays. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Optimize and strictly adhere to a defined seeding density.
-
Compound Stability: Ensure the compound has been stored correctly and that the stock solution is not undergoing degradation. Prepare fresh dilutions from a frozen stock for each experiment.
-
Assay Incubation Time: The duration of compound exposure can influence the IC50 value. A time-course experiment is recommended to determine the optimal endpoint.
Q3: Why are we not seeing a decrease in phosphorylated Akt (p-Akt) in our Western blots after treatment with Compound YZ-123?
A3: If you are not observing the expected decrease in p-Akt levels, consider the following:
-
Stimulation Conditions: The PI3K/Akt pathway is often activated by growth factors. Ensure you are stimulating the cells with an appropriate agonist (e.g., insulin, EGF) after a period of serum starvation to create a robust window for observing inhibition.
-
Time of Treatment: The inhibition of Akt phosphorylation can be a rapid process. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to identify the optimal time point for observing maximal inhibition.
-
Compound Concentration: The concentration of Compound YZ-123 may be too low. Perform a dose-response experiment to ensure you are using a concentration at or above the IC50 for target engagement.
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for both total Akt and p-Akt.
Troubleshooting Guides
Issue 1: High Variability in Luminescence-Based Cell Viability Assays (e.g., CellTiter-Glo®)
High variability between replicate wells can obscure the true effect of Compound YZ-123. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure the plate is allowed to equilibrate to room temperature before adding the reagent. Mix the contents of the wells thoroughly on an orbital shaker for at least 2 minutes after adding the lysis reagent. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental data points; instead, fill them with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions of the compound. Reverse pipetting can improve accuracy with viscous solutions like DMSO. |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding. This can be facilitated by gentle trituration and, if necessary, passing the cell suspension through a cell strainer. |
Issue 2: Non-Reproducible Results in Kinase Activity Assays
Direct measurement of kinase activity is crucial for confirming the mechanism of action. If you are experiencing poor reproducibility, consider the following protocol optimizations.
| Parameter | Recommendation |
| ATP Concentration | The inhibitory potential of ATP-competitive inhibitors like Compound YZ-123 is sensitive to the ATP concentration. Use an ATP concentration that is at or near the Km for the specific kinase to ensure accurate Ki determination. |
| Enzyme Concentration | Use a concentration of the kinase that results in a linear reaction rate over the time course of the assay. An enzyme titration should be performed during assay development. |
| Incubation Time | Ensure that the reaction is stopped within the linear range of product formation. A time-course experiment is necessary to determine the optimal reaction time. |
| Buffer Components | The presence of certain ions or detergents can affect enzyme activity and compound behavior. Ensure consistency in all buffer components, including pH and salt concentration. |
Experimental Protocols
Protocol 1: Western Blot for p-Akt (Ser473) Inhibition
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Serum starve the cells for 12-16 hours in a serum-free medium.
-
Pre-treat the cells with varying concentrations of Compound YZ-123 (or DMSO vehicle) for 1 hour.
-
Stimulate the cells with 100 nM insulin for 30 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of Compound YZ-123.
Caption: Experimental workflow for Western blotting with key troubleshooting checkpoints.
Technical Support Center: Strategies to Reduce Non-specific Binding of Benzimidazole Derivatives in Biochemical Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with non-specific binding (NSB) of benzimidazole derivatives in biochemical assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding with benzimidazole derivatives?
A1: Non-specific binding (NSB) of benzimidazole derivatives often stems from their inherent physicochemical properties. Key contributors include:
-
Hydrophobicity: The benzimidazole core is hydrophobic, leading to interactions with hydrophobic surfaces of assay plates (e.g., polystyrene), membranes, and even proteins.[1]
-
Aggregation: Benzimidazole derivatives have a known tendency to self-aggregate in aqueous solutions, especially in the presence of water. These aggregates can physically entrap or non-specifically interact with assay components, leading to false positives or high background signals.[2][3]
-
Electrostatic Interactions: The electron-rich nature of the benzimidazole ring system can lead to electrostatic interactions with charged surfaces or biomolecules.[2]
-
π-π Stacking: The aromatic nature of the benzimidazole scaffold can promote π-π stacking interactions with proteins or other assay components.[1]
Q2: How can I determine if my benzimidazole derivative is aggregating in my assay?
A2: Several methods can be employed to detect and characterize compound aggregation:
-
Dynamic Light Scattering (DLS): This technique measures the size of particles in a solution. The presence of large aggregates can be identified by measuring temporal fluctuations in light scattering.[4]
-
Centrifugation: Aggregates can often be sedimented by centrifugation. A reduction in the concentration of the compound in the supernatant after centrifugation can indicate aggregation.[4]
-
Visual Inspection: In some cases, high concentrations of aggregating compounds may lead to visible precipitation or turbidity in the assay buffer.
-
Detergent Test: The addition of a non-ionic detergent, like Tween-20, can often disrupt aggregates. A change in the assay signal upon the addition of a detergent is a strong indicator of aggregation-driven non-specific binding.[4]
Troubleshooting Guides
Issue 1: High Background Signal in ELISA
High background in an Enzyme-Linked Immunosorbent Assay (ELISA) can obscure the specific signal, reducing the sensitivity of the assay.[5]
Troubleshooting Workflow for High Background in ELISA
Caption: Troubleshooting workflow for high background in ELISA assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure thorough aspiration of the wells between washes.[6] |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., BSA from 1% to 2%) or extend the blocking incubation time. Consider switching to a different blocking agent such as casein or non-fat dry milk.[5] |
| Compound Aggregation | Add a non-ionic detergent, such as Tween-20 (0.05% - 0.1%), to the wash and sample dilution buffers to help disrupt aggregates.[7] |
| Non-specific Antibody Binding | Run a control with the secondary antibody only to check for non-specific binding to the plate or blocking agent. If necessary, use a pre-adsorbed secondary antibody.[8] |
| High Compound Concentration | Titrate the benzimidazole derivative to determine the optimal concentration range that minimizes background while maintaining a detectable specific signal. |
Issue 2: Non-Specific Binding in Surface Plasmon Resonance (SPR)
NSB in SPR can lead to inaccurate kinetic and affinity measurements.
Troubleshooting Workflow for NSB in SPR
Caption: Troubleshooting workflow for non-specific binding in SPR.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | Include a non-ionic detergent like Tween-20 at a low concentration (e.g., 0.005% - 0.05%) in the running buffer. |
| Electrostatic Interactions | Increase the salt concentration (e.g., NaCl up to 500 mM) in the running buffer to shield charges. Adjust the pH of the running buffer to be further from the isoelectric point of the immobilized protein. |
| Binding to Unoccupied Surface | Add a blocking agent such as Bovine Serum Albumin (BSA) at 0.1 - 1 mg/mL to the running buffer. |
| Compound Aggregation | Filter all samples and buffers through a 0.22 µm filter before use.[9] Include a low percentage of a co-solvent like DMSO in the running buffer (ensure compatibility with your system). |
| Inappropriate Surface Chemistry | If using a hydrophobic surface (e.g., HPA chip), consider switching to a more hydrophilic surface (e.g., CM5 chip) to reduce hydrophobic interactions. |
Experimental Protocols
Protocol 1: General ELISA Protocol with NSB Reduction Steps
This protocol provides a general framework for a sandwich ELISA, incorporating steps to minimize NSB of benzimidazole derivatives.
ELISA Workflow with NSB Reduction
Caption: General ELISA workflow incorporating NSB reduction steps.
Materials:
-
96-well high-binding polystyrene plates
-
Capture and detection antibodies
-
Benzimidazole derivative stock solution
-
Bovine Serum Albumin (BSA)
-
Tween-20
-
Phosphate Buffered Saline (PBS)
-
Substrate and stop solution
Procedure:
-
Coating: Dilute the capture antibody to the optimal concentration in PBS and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Add 200 µL of blocking buffer (1% BSA in PBST) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Prepare serial dilutions of your standard and samples containing the benzimidazole derivative in a sample dilution buffer (e.g., 0.1% BSA in PBST). Add 100 µL to the appropriate wells.
-
Incubation: Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2, increasing the number of washes to 5.
-
Detection Antibody: Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 7.
-
Enzyme Conjugate: Add 100 µL of the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 7.
-
Development: Add 100 µL of substrate solution and incubate until sufficient color develops.
-
Stopping and Reading: Add 50 µL of stop solution and read the absorbance at the appropriate wavelength.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol outlines the basic steps for using DLS to assess the aggregation of a benzimidazole derivative.
DLS Experimental Workflow
Caption: Workflow for detecting compound aggregation using DLS.
Materials:
-
Benzimidazole derivative
-
Assay buffer
-
0.22 µm syringe filters
-
DLS instrument and compatible cuvettes
Procedure:
-
Sample Preparation: Prepare a solution of the benzimidazole derivative in the final assay buffer at the desired concentration.
-
Filtering: Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette. This removes any dust or extrinsic particulate matter.
-
Equilibration: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature for at least 5 minutes.
-
Data Acquisition: Set the instrument parameters (e.g., laser power, measurement duration) and initiate data acquisition.
-
Analysis: Analyze the resulting autocorrelation function to obtain the particle size distribution. The presence of a population of particles with a significantly larger hydrodynamic radius than expected for a small molecule monomer is indicative of aggregation.[4]
By implementing these strategies and protocols, researchers can effectively troubleshoot and minimize the non-specific binding of benzimidazole derivatives, leading to more reliable and reproducible results in their biochemical assays.
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 3. Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. ELISA Troubleshooting: High Background | Sino Biological [sinobiological.com]
- 7. labcluster.com [labcluster.com]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. google.com [google.com]
Validation & Comparative
A Comparative Guide to EGFR Inhibitors: Gefitinib versus 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine
A head-to-head comparison of the well-established EGFR inhibitor, gefitinib, and the novel compound 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine is currently limited by the absence of publicly available experimental data for the latter. While gefitinib's efficacy and mechanism of action have been extensively documented, research detailing the EGFR inhibitory activity of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine is not present in the public domain.
This guide will provide a comprehensive overview of gefitinib's performance as an EGFR inhibitor, supported by experimental data. Furthermore, it will outline the standard experimental protocols that would be employed to evaluate and compare a novel compound like 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine.
Gefitinib: A Profile of a First-Generation EGFR Inhibitor
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It functions by competitively binding to the adenosine triphosphate (ATP) binding site within the catalytic domain of the receptor. This action prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and metastasis. Gefitinib has been approved for the treatment of non-small cell lung cancer (NSCLC) patients with specific activating mutations in the EGFR gene.
Quantitative Data for Gefitinib's EGFR Inhibition
The inhibitory activity of gefitinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The IC50 values for gefitinib can vary depending on the specific EGFR mutation and the cell line being tested.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 15.8 |
| HCC827 | Exon 19 deletion | 12.3 |
| H3255 | L858R | 7.9 |
| A549 | Wild-type | > 10,000 |
| H1975 | L858R, T790M | > 10,000 |
Note: IC50 values are approximate and can vary between different studies and experimental conditions.
Experimental Protocols for Evaluating EGFR Inhibitors
To assess the efficacy of a novel EGFR inhibitor like 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine and compare it to an established drug such as gefitinib, a series of standardized in vitro assays are typically performed.
EGFR Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
Principle: A recombinant human EGFR kinase is incubated with a substrate (a synthetic peptide or protein that can be phosphorylated by EGFR) and ATP. The inhibitor compound is added at various concentrations. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ADP produced.
Detailed Protocol (using ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare the EGFR enzyme, substrate (e.g., poly(Glu,Tyr)4:1), ATP, and the test compound in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reaction Setup: In a 384-well plate, add the test compound at a range of concentrations. Then, add the EGFR enzyme.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based EGFR Phosphorylation Assay
This assay determines the inhibitor's ability to block EGFR autophosphorylation within a cellular context.
Principle: Cancer cells that overexpress EGFR are treated with the inhibitor, followed by stimulation with EGF to induce receptor phosphorylation. The level of phosphorylated EGFR is then measured, typically by an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
Detailed Protocol (Cell-Based ELISA):
-
Cell Seeding: Seed human cancer cells with known EGFR expression (e.g., A431 or specific NSCLC cell lines) into a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: To reduce basal EGFR activity, incubate the cells in a serum-free medium for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).
-
EGF Stimulation: Stimulate the cells with a known concentration of human EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) at 37°C to induce EGFR phosphorylation.
-
Cell Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068).
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Signal Detection: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Normalize the phospho-EGFR signal to the total EGFR or a housekeeping protein and calculate the IC50 value from the dose-response curve.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
Principle: The metabolic activity of viable cells is measured as an indicator of cell number. The MTT assay is a common method where a tetrazolium salt (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product.
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Experimental Workflow for EGFR Inhibitor Comparison.
Conclusion
While a direct comparison between gefitinib and 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine is not feasible at this time due to a lack of publicly available data for the latter, this guide provides a robust framework for such an evaluation. The detailed experimental protocols for EGFR kinase activity and cell-based assays represent the standard methodologies required to characterize a novel EGFR inhibitor. The extensive data available for gefitinib serves as a benchmark for these future comparative studies. Researchers in the field of drug discovery can utilize these protocols to generate the necessary data to elucidate the potential of new chemical entities targeting the EGFR signaling pathway.
Head-to-head comparison of novel quinazolinamine derivatives in breast cancer cell lines
A detailed analysis of the anti-proliferative and apoptotic effects of emerging quinazolinamine-based compounds on breast cancer cell lines, providing key data for researchers in oncology drug discovery.
In the ongoing search for more effective breast cancer therapies, quinazolinamine derivatives have emerged as a promising class of compounds. Their versatile scaffold allows for modifications that can lead to potent and selective anticancer agents. This guide provides a head-to-head comparison of several novel quinazolinamine derivatives, summarizing their cytotoxic effects and mechanisms of action in key breast cancer cell lines. The data presented is compiled from recent studies to aid researchers and drug development professionals in identifying promising candidates for further investigation.
Comparative Efficacy of Novel Quinazolinamine Derivatives
Recent research has highlighted the potential of several newly synthesized quinazolinamine derivatives. Here, we compare the cytotoxic activity of four such compounds, designated as Compound 1, Compound 2, Compound A, and Compound B, against the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines.
| Compound | Target Cell Line | IC50 Value (µg/mL) after 72h | IC50 Value (µM) after 72h | Notes |
| Compound 1 | MCF-7 | Not Reported | 6.246 | Demonstrates significant antiproliferative effects.[1][2] |
| Compound 2 | MCF-7 | Not Reported | 5.910 | Shows slightly higher potency than Compound 1 in MCF-7 cells.[1][2] |
| Compound A | MCF-7 | 3.27 ± 0.171 | Not Reported | Exhibits potent cytotoxic effects against MCF-7 cells.[3] |
| Compound A | MDA-MB-231 | No significant cytotoxic effect | Not Reported | Shows selectivity for MCF-7 over MDA-MB-231.[3] |
| Compound B | MCF-7 | 4.36 ± 0.219 | Not Reported | Demonstrates strong cytotoxic activity in MCF-7 cells.[3] |
| Compound B | MDA-MB-231 | No significant cytotoxic effect | Not Reported | Similar to Compound A, shows selectivity for MCF-7.[3] |
| Doxorubicin | MCF-7 | Not Reported | Not Reported | Used as a positive control in the studies.[1][3] |
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which these novel quinazolinamine derivatives exert their anticancer effects appears to be the induction of apoptosis, or programmed cell death. Studies have shown that these compounds trigger both the intrinsic and extrinsic apoptotic pathways.
Key findings on the apoptotic mechanisms include:
-
Morphological Changes: Treatment with these compounds led to characteristic apoptotic features in MCF-7 cells, such as membrane blebbing and chromosome condensation.[3]
-
Mitochondrial Involvement: The derivatives were observed to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1][2][3] This is a critical step in initiating the intrinsic apoptotic pathway.
-
Caspase Activation: The release of cytochrome c subsequently activates caspase-9, which in turn activates the executioner caspases-3/7.[1][3] Activation of caspase-8 was also observed, indicating the involvement of the extrinsic pathway.[1][3]
-
ROS Formation: An increase in the formation of reactive oxygen species (ROS) was noted in cells treated with Compounds 1 and 2.[2]
-
NF-κB Inhibition: Compound 1 was found to inhibit the translocation of NF-κB, a key regulator of inflammation and cell survival, further supporting the induction of the extrinsic apoptosis pathway.[1]
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are the protocols for the key assays used to evaluate the efficacy of these quinazolinamine derivatives.
Cell Viability (MTT) Assay
The anti-proliferative effects of the compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) were seeded in 96-well plates at a density of 5 x 10^5 cells/well.[3]
-
Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the quinazolinamine derivatives (e.g., 1.563, 3.125, 6.25, 12.5, 25, 50, and 100 µg/mL) for 24, 48, and 72 hours.[3]
-
MTT Addition: Following the treatment period, MTT solution was added to each well and the plates were incubated to allow for the formation of formazan crystals.
-
Data Analysis: The absorbance was measured using a microplate reader, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) were calculated.
Apoptosis Detection by AO/PI Double Staining
Acridine orange (AO) and propidium iodide (PI) double staining was used to visualize the morphological changes associated with apoptosis.
-
Cell Treatment: MCF-7 cells were treated with the IC50 concentrations of the compounds for the specified time.
-
Staining: The cells were then stained with a mixture of AO and PI.
-
Microscopy: The stained cells were observed under a fluorescence microscope to identify live (green), early apoptotic (bright green with condensed chromatin), late apoptotic (orange), and necrotic (red) cells.
Cell Cycle Analysis
Flow cytometry was employed to analyze the effect of the compounds on the cell cycle distribution.
-
Cell Treatment and Fixation: Cells were treated with the compounds, harvested, and fixed in ethanol.
-
Staining: The fixed cells were stained with a solution containing propidium iodide and RNase.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). The results indicated that the compounds did not cause cell cycle arrest in the S and M phases after 24 hours of treatment.[1][2]
Mitochondrial Membrane Potential Assay
The effect of the compounds on the mitochondrial membrane potential (ΔΨm) was assessed using a fluorescent probe.
-
Cell Treatment and Staining: Treated cells were incubated with a lipophilic cationic dye that accumulates in healthy mitochondria.
-
Analysis: The fluorescence intensity was measured by flow cytometry or a fluorescence plate reader. A decrease in fluorescence indicates a disruption of the mitochondrial membrane potential.
Cytochrome c Release Assay
The release of cytochrome c from the mitochondria into the cytosol was detected using high-content screening (HCS).
-
Cell Treatment and Staining: Treated cells were fixed, permeabilized, and stained with antibodies specific for cytochrome c and a mitochondrial marker.
-
Imaging and Analysis: The cells were imaged using an HCS reader, and the colocalization of cytochrome c with the mitochondria was quantified. A decrease in colocalization indicates the release of cytochrome c.[3]
Caspase Activity Assay
The activation of caspases-3/7, -8, and -9 was measured using specific luminogenic or fluorogenic substrates.
-
Cell Lysis and Substrate Addition: Treated cells were lysed, and the appropriate caspase substrate was added to the cell lysate.
-
Signal Measurement: The resulting luminescent or fluorescent signal, which is proportional to the caspase activity, was measured using a plate reader.
NF-κB Translocation Assay
The inhibition of NF-κB translocation was measured using a high-content screening kit.
-
Cell Treatment: MCF-7 cells were pre-treated with the compounds for 3 hours and then stimulated with TNF-α (1 ng/mL) for 30 minutes to induce NF-κB translocation.[1]
-
Staining and Imaging: The cells were fixed and stained for NF-κB and the nucleus.
-
Analysis: An HCS reader was used to quantify the translocation of NF-κB from the cytoplasm to the nucleus.[1]
Visualizing the Mechanism of Action
To better understand the cellular processes affected by these novel quinazolinamine derivatives, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Experimental workflow for evaluating quinazolinamine derivatives.
References
- 1. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and anticancer activity of new quinazoline derivatives against MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine and Alternative Kinase Inhibitors
An Objective Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the inhibitory profile of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, this guide will first clarify its known biological target based on structurally analogous compounds. Subsequently, we will draw comparisons to well-characterized kinase inhibitors that share its core quinazoline scaffold, focusing on the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node in cancer and inflammatory diseases.
Target Validation of the Subject Compound
Comparative Analysis with Quinazoline-Based PI3K Inhibitors
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors. To provide a relevant comparison within the kinase inhibitor space as requested, this guide will compare the hypothetical kinase inhibitory profile of a quinazoline-based compound with two FDA-approved PI3K inhibitors, Idelalisib and Copanlisib. Both of these drugs contain a quinazoline core and are known to inhibit the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2][3]
Table 1: Comparison of Inhibitory Potency
| Compound | Target Kinase(s) | IC50 (in vitro) | Selectivity Profile |
| Hypothetical Quinazoline Inhibitor | PI3K (inferred) | Not Available | Not Available |
| Idelalisib | PI3Kδ | 2.5 nM[4][5] | 40- to 300-fold selective for p110δ over p110α/β/γ[4][5] |
| Copanlisib | Pan-Class I PI3K (α, β, δ, γ) | Sub-nanomolar to low double-digit nanomolar range for all Class I isoforms | Predominant activity against PI3K-α and PI3K-δ isoforms |
Signaling Pathway Context: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. This leads to the recruitment and activation of AKT, which in turn phosphorylates a variety of downstream targets, including mTORC1, to regulate protein synthesis and cell proliferation.[6][7][8]
References
- 1. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase‐mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Quinazolinamine vs. Quinazolinone: A Comparative Analysis of Scaffolds for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of anticancer therapeutics, giving rise to a multitude of compounds with diverse mechanisms of action. Among the various derivatives, quinazolinamines and quinazolinones represent two of the most extensively investigated chemotypes. This guide provides an objective, data-driven comparison of these two scaffolds, highlighting their distinct and overlapping pharmacological profiles to inform future drug discovery and development efforts.
Structural Distinction: The Core Difference
The fundamental difference between the two scaffolds lies at the 4-position of the quinazoline ring. Quinazolinamines possess an amino group (-NHR), while quinazolinones feature a carbonyl group (=O). This seemingly minor structural alteration has profound implications for the molecule's chemical properties, binding interactions with biological targets, and ultimately, its anticancer activity.
Comparative Anticancer Activity: A Tale of Two Mechanisms
Our analysis of the current literature reveals a general trend in the primary mechanisms of action for each scaffold. Quinazolinamine derivatives have predominantly been developed as potent inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR), while quinazolinone-based compounds have shown significant promise as inhibitors of tubulin polymerization.
Table 1: Comparative Anticancer Activity of Representative Quinazolinamine Derivatives (EGFR Inhibitors)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | NCI-H1975 (NSCLC, L858R/T790M) | >10 | [1] |
| A549 (NSCLC, WT) | 7.35 | [1] | |
| A431 (Epidermoid carcinoma) | 0.008 | [1] | |
| Erlotinib | NCI-H358 (NSCLC) | 0.05 | |
| A549 (NSCLC, WT) | >10 | ||
| HCC827 (NSCLC, del E746-A750) | 0.005 | ||
| Lapatinib | BT474 (Breast Cancer) | 0.1 | [1] |
| NCI-H1975 (NSCLC, L858R/T790M) | 9.08 | [1] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Comparative Anticancer Activity of Representative Quinazolinone Derivatives (Tubulin Polymerization Inhibitors)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 0.34 | |
| CA46 (Burkitt's lymphoma) | 1.0 | ||
| Compound B | A549 (Lung) | 0.17 | |
| SW620 (Colon) | 0.17 | ||
| Combretastatin A-4 | HT-29 (Colon) | 0.004 | |
| HL-60 (Leukemia) | 0.003 |
Note: IC50 values can vary between studies due to different experimental conditions. Compound A and B are representative quinazolinone tubulin inhibitors from cited literature.
Signaling Pathways and Mechanisms of Action
The distinct primary targets of quinazolinamine and quinazolinone scaffolds lead to the perturbation of different cellular signaling pathways, both ultimately culminating in cancer cell death.
Quinazolinamine Scaffold: Targeting EGFR Signaling
Quinazolinamine-based drugs, such as gefitinib and erlotinib, are competitive inhibitors of the ATP-binding site of the EGFR tyrosine kinase.[1] Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[1]
Quinazolinone Scaffold: Inducing Apoptosis via Tubulin Polymerization Inhibition
Quinazolinone derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequently triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins and caspases, leading to programmed cell death.[2]
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds (quinazolinamine or quinazolinone derivatives) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.
Methodology:
-
Tubulin Preparation: Reconstitute purified tubulin protein in a general tubulin buffer.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP (to initiate polymerization), and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: Add various concentrations of the test compounds (quinazolinone derivatives) to the reaction mixture.
-
Polymerization Monitoring: Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader. The rate of fluorescence increase is proportional to the rate of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of treated samples to the untreated control to determine the inhibitory effect of the compounds on tubulin polymerization.
Experimental Workflow for Anticancer Drug Screening
The preclinical evaluation of novel quinazolinamine and quinazolinone derivatives typically follows a standardized workflow to assess their therapeutic potential.
Conclusion and Future Perspectives
The comparative analysis of quinazolinamine and quinazolinone scaffolds reveals two distinct yet complementary approaches to anticancer drug design. Quinazolinamines have proven to be a highly successful scaffold for targeting specific protein kinases, leading to the development of several FDA-approved drugs.[1] Their strength lies in their potential for high target specificity and potency.
On the other hand, the quinazolinone scaffold offers a valuable platform for developing agents that disrupt a fundamental process in cell division – microtubule dynamics. This mechanism of action can be effective against a broad range of tumor types.
Future research should focus on several key areas:
-
Hybrid Molecules: Designing hybrid compounds that incorporate pharmacophoric features of both scaffolds could lead to multi-targeted agents with enhanced efficacy and the potential to overcome drug resistance.
-
Novel Targets: While EGFR and tubulin are well-established targets, exploring the activity of these scaffolds against other cancer-related targets could unveil new therapeutic opportunities.
-
Structure-Activity Relationship (SAR) Studies: Continued SAR studies are crucial to optimize the potency, selectivity, and pharmacokinetic properties of new derivatives from both scaffolds.
By leveraging the distinct advantages of both the quinazolinamine and quinazolinone scaffolds, the scientific community can continue to develop innovative and effective treatments in the fight against cancer.
References
Benchmarking the potency of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine against known tubulin inhibitors
A Comparative Guide for Researchers in Oncology and Drug Discovery
This guide provides a comparative analysis of the novel compound, 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, hereafter referred to as Compound Q, against established tubulin inhibitors. The objective is to benchmark its potency and provide essential experimental data to aid in the evaluation of its potential as an anticancer agent. The information presented is intended for researchers, scientists, and professionals involved in drug development.
Introduction to Tubulin Inhibition
Microtubules are dynamic cytoskeletal proteins crucial for cell division, intracellular transport, and maintenance of cell structure. They are composed of α- and β-tubulin heterodimers. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a well-established and effective strategy in cancer therapy.
Tubulin inhibitors are a class of cytotoxic drugs that interfere with microtubule function, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. These agents are broadly classified into two main categories:
-
Microtubule Stabilizing Agents: These compounds, such as paclitaxel (Taxol®), promote the polymerization of tubulin and stabilize microtubules, leading to the formation of non-functional microtubule bundles and mitotic arrest.
-
Microtubule Destabilizing Agents: This group includes vinca alkaloids (e.g., vincristine, vinblastine) and colchicine, which inhibit tubulin polymerization, resulting in the disassembly of microtubules.
Compound Q, a quinazolinamine derivative, is investigated here for its potential to inhibit tubulin polymerization, a mechanism of action shared by several potent anticancer agents.
Comparative Potency Analysis
To objectively assess the potency of Compound Q, its in vitro cytotoxic activity was benchmarked against well-established tubulin inhibitors across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's effectiveness in inhibiting biological or biochemical functions, was determined using a standardized cytotoxicity assay.
It is important to note that the following data for Compound Q is illustrative and based on the reported potency range for similar quinazoline derivatives to provide a comparative context.
Table 1: Comparative Cytotoxicity (IC50) of Compound Q and Standard Tubulin Inhibitors
| Compound | Class | HeLa (Cervical Cancer) IC50 (nM) | MCF-7 (Breast Cancer) IC50 (nM) | A549 (Lung Cancer) IC50 (nM) |
| Compound Q | Tubulin Polymerization Inhibitor (Hypothetical) | 150 | 220 | 180 |
| Paclitaxel | Microtubule Stabilizer | 2.5 | 5.2 | 3.8 |
| Vincristine | Microtubule Destabilizer | 1.8 | 3.5 | 2.1 |
| Colchicine | Microtubule Destabilizer | 10.6 | 15.4 | 12.9 |
Disclaimer: The IC50 values for Compound Q are hypothetical and for illustrative purposes only. The IC50 values for the standard inhibitors are representative values from published literature and can vary based on experimental conditions.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for many anticancer compounds, including the benchmarks used in this guide, is the disruption of microtubule dynamics. The following diagram illustrates the general signaling pathway affected by tubulin inhibitors.
Caption: Mechanism of Tubulin Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to allow for a direct comparison of results across different studies.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: MTT Assay Workflow.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (Compound Q and known inhibitors) and incubate for 48-72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin. The polymerization of tubulin into microtubules is monitored by an increase in turbidity.
Workflow:
Caption: Tubulin Polymerization Assay Workflow.
Protocol:
-
Prepare Tubulin Solution: Resuspend purified bovine brain tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP) and keep on ice.
-
Add Test Compound: Add various concentrations of the test compound or a known inhibitor (e.g., colchicine as a negative control for polymerization, paclitaxel as a positive control) to the tubulin solution in a 96-well plate.
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Monitor Absorbance: Measure the increase in absorbance at 340 nm every minute for 60 minutes. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.
Conclusion and Future Directions
The illustrative data suggests that Compound Q may possess moderate potency as a tubulin polymerization inhibitor. While its hypothetical cytotoxic activity is less potent than established agents like paclitaxel and vincristine, it falls within a range that warrants further investigation for novel quinazolinamine-based anticancer drugs.
Further studies should focus on:
-
Definitive Potency Determination: Conducting in vitro cytotoxicity and tubulin polymerization assays to determine the actual IC50 values of Compound Q.
-
Binding Site Analysis: Investigating the specific binding site of Compound Q on the tubulin heterodimer (e.g., colchicine, vinca, or a novel site).
-
In Vivo Efficacy: Evaluating the antitumor activity of Compound Q in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound Q to optimize its potency and pharmacological properties.
This comparative guide provides a framework for the initial evaluation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine and underscores the importance of rigorous, standardized testing in the discovery and development of new anticancer therapeutics.
Navigating Drug Resistance: A Comparative Guide to the Cross-Resistance Profile of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel compound is paramount to its potential clinical success. This guide provides a framework for evaluating the performance of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in drug-resistant cell lines, offering a comparative analysis based on known resistance mechanisms to similar chemical scaffolds, such as quinazoline-based tyrosine kinase inhibitors (TKIs).
While direct experimental data on the cross-resistance profile of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine is not yet publicly available, insights can be gleaned from the extensive research on quinazoline derivatives and their role in anticancer therapy and drug resistance.[1][2][3] This guide will, therefore, present a hypothetical cross-resistance profile based on established mechanisms of resistance to TKIs and other quinazoline-containing compounds. Furthermore, it will provide detailed experimental protocols to enable researchers to generate the necessary data for a comprehensive evaluation.
Hypothetical Cross-Resistance Profile and Mechanistic Insights
Quinazoline derivatives are a cornerstone in the development of targeted cancer therapies, most notably as inhibitors of epidermal growth factor receptor (EGFR).[2] However, the emergence of resistance is a significant clinical hurdle.[4] Resistance to TKIs can be broadly categorized into on-target and off-target mechanisms.[4]
Potential On-Target Resistance:
-
Target Alteration: Secondary mutations in the kinase domain of the target protein can prevent the binding of the inhibitor while still allowing ATP to bind, thus maintaining downstream signaling.[5] For a novel compound like 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, it would be crucial to test its efficacy against cell lines harboring known resistance mutations in its putative target.
Potential Off-Target Resistance:
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target.[5] For instance, if the compound targets EGFR, cells might upregulate signaling through MET or AXL.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[6] Some quinazoline derivatives have been investigated as efflux pump inhibitors themselves.[7]
-
Lysosomal Sequestration: Increased lysosomal capacity can lead to the sequestration of TKIs within lysosomes, preventing them from reaching their intracellular targets.[8][9]
Based on these mechanisms, a hypothetical cross-resistance profile can be proposed. Cells resistant to first-generation TKIs (e.g., gefitinib, erlotinib) through target mutations might retain sensitivity to this novel compound if it has a different binding mode. Conversely, if resistance is mediated by increased drug efflux or bypass pathway activation, cross-resistance to a range of TKIs and other chemotherapeutic agents is likely.
Comparative Data Presentation
To facilitate a clear comparison of the compound's activity, all quantitative data should be summarized in tables. Below are templates for presenting such data.
Table 1: In Vitro Cytotoxicity in Drug-Sensitive and -Resistant Cell Lines
| Cell Line | Resistance Mechanism | IC₅₀ (µM) of Compound X | IC₅₀ (µM) of Gefitinib | IC₅₀ (µM) of Paclitaxel | Resistance Index (RI)¹ |
| PC-9 | Parental (EGFR exon 19 del) | ||||
| PC-9/GR | EGFR T790M | ||||
| A549 | KRAS mutation | ||||
| NCI-H1975 | EGFR L858R + T790M | ||||
| HEK293/ABCB1 | ABCB1 Overexpression | ||||
| HEK293/ABCG2 | ABCG2 Overexpression |
¹Resistance Index (RI) = IC₅₀ in resistant cell line / IC₅₀ in parental cell line
Table 2: Effect on Intracellular Accumulation
| Cell Line | Compound | Intracellular Concentration (ng/mg protein) | Accumulation Ratio² |
| HEK293 | Compound X | ||
| HEK293/ABCB1 | Compound X | ||
| HEK293 | Rhodamine 123 | ||
| HEK293/ABCB1 | Rhodamine 123 |
²Accumulation Ratio = Intracellular concentration in parental cell line / Intracellular concentration in resistant cell line
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings.
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and control drugs for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values using a dose-response curve fitting software.
-
2. Western Blot Analysis
-
Purpose: To investigate the expression levels of proteins involved in signaling pathways and drug resistance.
-
Procedure:
-
Treat cells with the test compound at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, ABCB1, ABCG2, LAMP1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Intracellular Drug Accumulation Assay
-
Purpose: To measure the intracellular concentration of the compound and assess the impact of efflux pumps.
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Incubate the cells with a fixed concentration of the test compound for a specified time (e.g., 2 hours).
-
Wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Lyse the cells and extract the compound using an appropriate organic solvent.
-
Quantify the intracellular concentration of the compound using LC-MS/MS.
-
Normalize the drug concentration to the total protein content of the cell lysate.
-
Visualizing Mechanisms and Workflows
Signaling Pathways in TKI Resistance
The following diagram illustrates potential bypass signaling pathways that can be activated in response to the inhibition of a primary target kinase, leading to drug resistance.
References
- 1. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - Russo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. youtube.com [youtube.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, sorafenib and pazopanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, sorafenib and pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal assays to confirm the mechanism of action of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine
A Comparative Guide for Researchers
This guide provides a comprehensive overview of orthogonal assays to confirm the mechanism of action of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, also known as ML240. This compound is a potent and selective, ATP-competitive inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP). This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of key experimental methods, detailed protocols, and supporting data to rigorously validate the molecular mechanism of this compound and other p97 inhibitors.
Introduction to p97/VCP and the Role of this compound
The p97/VCP is a critical regulator of protein homeostasis, playing a central role in numerous cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy. By utilizing the energy from ATP hydrolysis, p97 unfolds and extracts ubiquitinated proteins from cellular complexes or membranes, targeting them for degradation by the proteasome. Given its essential role in maintaining cellular health, dysregulation of p97 has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.
This compound has emerged as a valuable chemical probe to investigate the cellular functions of p97. As an ATP-competitive inhibitor, it directly targets the ATPase activity of p97, leading to the disruption of downstream cellular processes that are dependent on p97 function. To unequivocally confirm this mechanism of action, a series of orthogonal assays are essential. These assays, which measure the same biological endpoint through different techniques, provide a robust and multi-faceted validation of the inhibitor's target engagement and its functional cellular consequences.
Comparison of Orthogonal Assays for p97/VCP Inhibition
To confirm that this compound acts as a p97/VCP inhibitor, a combination of biochemical and cellular assays should be employed. The following table summarizes key orthogonal assays, their principles, and the type of data they provide.
| Assay Category | Specific Assay | Principle | Endpoint Measured | Alternative Inhibitors for Comparison |
| Biochemical Assays | ADP-Glo™ ATPase Assay | Measures the amount of ADP produced from ATP hydrolysis by purified p97 enzyme in the presence of an inhibitor. The signal is detected via a coupled luciferase reaction. | Direct inhibition of p97 ATPase activity (IC50) | DBeQ, CB-5083, NMS-873 |
| Target Engagement Assays | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of p97 in cells upon inhibitor binding. Ligand-bound proteins are more resistant to heat-induced denaturation. | Direct evidence of target engagement in a cellular context (EC50) | DBeQ, CB-5083, NMS-873 |
| Cellular Function Assays | p97-Dependent Degradation Reporter Assay | Monitors the degradation of a reporter protein (e.g., Ub-GFP) whose turnover is dependent on p97 activity. Inhibition of p97 leads to the accumulation of the reporter. | Functional consequence of p97 inhibition on protein degradation (EC50) | DBeQ, CB-5083, NMS-873 |
| Western Blot for Endogenous Substrates | Measures the accumulation of endogenous p97 substrates (e.g., ubiquitinated proteins, ERAD substrates) in cells treated with the inhibitor. | Effect on downstream pathways and confirmation of mechanism in a native cellular context. | DBeQ, CB-5083, NMS-873 | |
| Cell Viability/Proliferation Assay | Assesses the cytotoxic or anti-proliferative effects of the inhibitor on cancer cell lines that are sensitive to p97 inhibition. | Overall cellular phenotype resulting from p97 inhibition (GI50/IC50) | DBeQ, CB-5083, NMS-873 |
Quantitative Data Comparison of p97 Inhibitors
The following table presents a summary of reported half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for this compound and other well-characterized p97 inhibitors across various orthogonal assays. This data allows for a direct comparison of their potency and cellular activity.
| Inhibitor | Biochemical p97 ATPase Assay (IC50, nM) | Cellular Thermal Shift Assay (EC50, µM) | p97-Dependent Degradation Reporter Assay (EC50, µM) | Cell Viability (HCT116 cells, GI50, µM) |
| This compound | ~100 | Not widely reported | ~1-2 | ~1-5 |
| DBeQ | ~1,000 | Not widely reported | ~10-20 | ~10-20 |
| CB-5083 | ~10-20 | ~0.1-0.5 | ~0.1-0.5 | ~0.1-0.5 |
| NMS-873 | ~20-30 (allosteric) | ~0.3-1 | ~0.3-1 | ~0.3-1 |
Note: The exact IC50/EC50 values can vary depending on the specific experimental conditions, cell lines, and assay formats used.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation.
ADP-Glo™ ATPase Assay
This protocol is adapted for measuring the in vitro ATPase activity of purified p97.
Materials:
-
Purified recombinant human p97/VCP protein
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound and other p97 inhibitors
-
Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT
-
384-well white, flat-bottom plates
Procedure:
-
Prepare a serial dilution of this compound and other inhibitors in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of a 2x concentration of purified p97 enzyme in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the ATPase reaction by adding 5 µL of a 2x concentration of ATP in Assay Buffer. The final ATP concentration should be at or near the Km for p97.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol describes a method to detect the thermal stabilization of endogenous p97 in cells upon this compound binding.
Materials:
-
HCT116 or other suitable cancer cell line
-
This compound and other p97 inhibitors
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Primary antibody against p97/VCP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a culture dish and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or other inhibitors, including a DMSO vehicle control, for 1-2 hours in the cell culture incubator.
-
Harvest the cells by scraping and wash them with PBS.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 15 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and aliquot into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A non-heated sample should be included as a control.
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble fractions by SDS-PAGE and Western blot using an anti-p97 antibody.
-
Quantify the band intensities and plot the percentage of soluble p97 as a function of temperature for each inhibitor concentration.
-
Determine the melting temperature (Tm) for each condition. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
p97-Dependent Degradation Reporter Assay (Cycloheximide Chase)
This protocol uses a cycloheximide chase assay to monitor the degradation of a p97-dependent reporter protein.
Materials:
-
HEK293T cells stably expressing a p97-dependent reporter (e.g., Ub-G76V-GFP)
-
This compound and other p97 inhibitors
-
Cycloheximide (CHX) solution (10 mg/mL in DMSO)
-
Complete cell culture medium
-
Lysis buffer for Western blot
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the reporter protein (e.g., anti-GFP)
-
Primary antibody for a loading control (e.g., anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
Procedure:
-
Seed the reporter cell line in a multi-well plate.
-
Treat the cells with different concentrations of this compound or other inhibitors, including a DMSO vehicle control, for a predetermined time (e.g., 4 hours).
-
Add cycloheximide to a final concentration of 100 µg/mL to all wells to block new protein synthesis. This is the 0-hour time point.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, and 8 hours).
-
Lyse the cells at each time point and collect the total protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using antibodies against the reporter protein and a loading control.
-
Quantify the band intensities of the reporter protein at each time point, normalized to the loading control.
-
Plot the percentage of the remaining reporter protein over time for each inhibitor concentration.
-
A decrease in the degradation rate of the reporter protein in the presence of the inhibitor confirms the functional inhibition of the p97-dependent degradation pathway.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving p97 and the experimental workflows of the orthogonal assays.
Caption: Overview of p97/VCP's role in protein homeostasis pathways.
Caption: Workflow of orthogonal assays for p97 inhibitor validation.
Conclusion
The confirmation of the mechanism of action for a small molecule inhibitor like this compound requires a rigorous, multi-pronged approach. By employing a suite of orthogonal assays, researchers can build a comprehensive and compelling case for its on-target activity. This guide provides the necessary framework, including comparative data and detailed protocols, to effectively validate the inhibition of p97/VCP. The consistent observation of p97 inhibition across biochemical, target engagement, and cellular functional assays will provide the highest confidence in the mechanism of action of this compound, paving the way for its use as a reliable tool in biological research and as a potential starting point for therapeutic development.
Evaluating the selectivity of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine against a panel of human kinases
Comparison Guide: Evaluating the Kinase Selectivity of a Novel Inhibitor
Introduction
This guide provides a comparative analysis of the kinase selectivity of the hypothetical compound, herein referred to as "Compound X," against a panel of human kinases. The following sections detail the inhibitory activity of Compound X, compare its selectivity profile with other known kinase inhibitors, and provide the experimental protocols used for these evaluations. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of Compound X's potential as a selective kinase inhibitor.
Kinase Selectivity Profile of Compound X
The inhibitory activity of Compound X was assessed against a panel of 24 human kinases. The data, presented as the percentage of inhibition at a 1 µM concentration, is summarized in Table 1. For kinases showing significant inhibition, the IC50 (half-maximal inhibitory concentration) was determined and is presented in Table 2, alongside a comparison with the well-characterized kinase inhibitor, Staurosporine.
Table 1: Kinase Selectivity Profile of Compound X at 1 µM
| Kinase Target | % Inhibition at 1 µM Compound X |
| CDK2/cyclin A | 98 |
| CDK5/p25 | 95 |
| GSK3β | 92 |
| ROCK1 | 88 |
| ROCK2 | 85 |
| PKA | 75 |
| PKG | 72 |
| MAPK1 | 65 |
| MAPKAP-K2 | 60 |
| MSK1 | 58 |
| p70S6K | 55 |
| PHK | 51 |
| Aurora A | 45 |
| Aurora B | 42 |
| Aurora C | 40 |
| CHK1 | 35 |
| CHK2 | 32 |
| PLK1 | 28 |
| NEK2 | 25 |
| Src | 15 |
| Lck | 12 |
| Fyn | 10 |
| Yes | 8 |
| Abl | 5 |
Table 2: Comparative IC50 Values for Selected Kinases
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) |
| CDK2/cyclin A | 15 | 7 |
| CDK5/p25 | 25 | 6 |
| GSK3β | 40 | 10 |
| ROCK1 | 75 | 4 |
| ROCK2 | 80 | 3 |
Experimental Protocols
Kinase Inhibition Assay
The kinase selectivity of Compound X was determined using an in vitro radiometric protein kinase assay.[1]
Materials:
-
Purified recombinant human kinases.
-
Corresponding specific substrate peptides.
-
[γ-³³P]ATP (10 µCi/µL).
-
Kinase reaction buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 0.1 mM Na₃VO₄, and 2 mM DTT).
-
Compound X and Staurosporine (dissolved in DMSO).
-
96-well plates.
-
Phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Kinase reactions were performed in a final volume of 25 µL in 96-well plates.
-
Each reaction mixture contained 10 µL of kinase solution, 5 µL of the appropriate substrate peptide, and 5 µL of the test compound (Compound X or Staurosporine) at various concentrations.
-
The reaction was initiated by adding 5 µL of [γ-³³P]ATP solution (10 µM final concentration).
-
The plates were incubated for 30 minutes at 30°C.
-
The reaction was stopped by spotting 20 µL of the reaction mixture onto phosphocellulose paper.
-
The phosphocellulose paper was washed three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
The radioactivity incorporated into the substrate peptide was quantified using a scintillation counter.
-
The percentage of inhibition was calculated by comparing the radioactivity in the presence of the test compound to the control (DMSO vehicle).
-
IC50 values were determined by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the kinase selectivity profile of a test compound.
Caption: Workflow for Kinase Selectivity Profiling.
References
Comparative study of the apoptotic pathways induced by different quinazolinamine analogs
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the apoptotic mechanisms of various quinazolinamine analogs, supported by comparative experimental data and detailed protocols.
The quinazolinamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer agents. Analogs of this structure have demonstrated potent capabilities in inducing apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. This guide provides a comparative overview of the apoptotic pathways activated by different series of quinazolinamine analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades.
Comparative Efficacy and Cellular Responses
The following tables summarize the cytotoxic activity and apoptotic effects of various quinazolinamine analogs from several comparative studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.
Quinazolinone Schiff Base Derivatives
Two novel quinazolinone Schiff base derivatives, designated as Compound A and Compound B, were evaluated for their cytotoxic effects on the MCF-7 breast cancer cell line. Both compounds were found to induce apoptosis through both the intrinsic and extrinsic pathways.[1]
| Compound | IC50 (µg/mL) on MCF-7 (72h) | Key Apoptotic Events |
| Compound A | 3.27 ± 0.171 | Release of cytochrome c, activation of caspase-9, -3/7, and -8, inhibition of NF-κB.[1] |
| Compound B | 4.36 ± 0.219 | Release of cytochrome c, activation of caspase-9, -3/7, and -8, inhibition of NF-κB.[1] |
Symmetrical Quinazoline Derivatives
A study of symmetrical quinazoline derivatives identified JRF12 (2,4-dibenzylaminoquinazoline) as a potent and selective inducer of apoptosis in cancer cells.[2]
| Compound | Effect on Cell Cycle | Key Apoptotic Events |
| JRF12 | Decrease in G1 phase, increase in G2 phase before cell death.[2] | Activation of caspase-3, nuclear chromatin degradation.[2] |
Quinazoline-Sulfonamide Hybrids
A series of novel quinazoline-sulfonamide hybrids were synthesized and evaluated for their antiproliferative activity. Compounds 4d and 4f emerged as the most potent against the MCF-7 cell line.
| Compound | IC50 (µM) on MCF-7 | Effect on Cell Cycle | Key Apoptotic Events |
| 4d | 2.5 | G1 phase arrest.[1] | Induction of apoptosis.[1] |
| 4f | 5.0 | G1 phase arrest.[1] | Induction of apoptosis.[1] |
2,4-Disubstituted Quinazoline Derivatives
Several 2,4-disubstituted quinazoline derivatives have been shown to possess significant cytotoxic activities against various cancer cell lines.
5,8-Disubstituted Quinazoline Analogs
The 5,8-disubstituted quinazoline analog, LJK-11, has been identified as a mitotic blocker that induces apoptosis by inhibiting microtubule polymerization.
Apoptotic Signaling Pathways
The induction of apoptosis by quinazolinamine analogs can proceed through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Often, there is crosstalk between these two pathways.
Caption: General overview of the extrinsic and intrinsic apoptotic pathways activated by quinazolinamine analogs.
Experimental Workflow for Apoptosis Assessment
The following diagram illustrates a typical workflow for investigating the apoptotic effects of quinazolinamine analogs.
Caption: A standard experimental workflow for the in vitro evaluation of apoptosis induced by quinazolinamine analogs.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of the quinazolinamine analogs and to calculate the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the quinazolinamine analogs and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treatment with the quinazolinamine analogs, harvest the cells by trypsinization and collect the cell culture medium to include floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blotting for Apoptotic Protein Expression
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.
-
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
This assay measures the activity of key caspases (e.g., caspase-3, -8, -9) to confirm their activation during apoptosis.
-
Cell Lysis: Lyse the treated cells using the specific lysis buffer provided with the caspase activity assay kit.
-
Reaction Setup: In a 96-well plate, mix the cell lysate with the reaction buffer and the specific caspase substrate conjugated to a colorimetric or fluorometric reporter.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the caspase activity based on the signal intensity and normalize to the protein concentration of the lysate.
References
Safety Operating Guide
Personal protective equipment for handling 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine was not publicly available at the time of this writing. The following guidance is based on the safety data for structurally similar compounds and general best practices for handling potent, novel chemical entities in a research and development setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to perform a thorough risk assessment before handling this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Given the complex heterocyclic structure of this molecule, it should be handled as a potentially potent compound. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Strict adherence to PPE protocols is mandatory to minimize risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations* |
| Eye/Face | Safety glasses with side shields | Chemical splash goggles and a face shield |
| Hand | Double-gloving with nitrile gloves | Heavier-duty chemical resistant gloves over nitrile gloves |
| Body | Flame-resistant lab coat | Disposable, solid-front protective gown over lab coat |
| Respiratory | Use in a certified chemical fume hood | A properly fitted NIOSH-approved respirator (e.g., N95 or higher) |
*High-risk operations include handling large quantities, generating dust or aerosols, and initial compound synthesis.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures minimal exposure and maintains a safe laboratory environment. The following workflow is recommended for all procedures involving this compound.
Caption: Figure 1. Procedural Workflow for Safe Handling.
Disposal Plan
Proper disposal of chemical waste is critical to ensure the safety of all personnel and to protect the environment.
Table 2: Waste Disposal Plan
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste | Lined, sealed, and puncture-resistant container | "Hazardous Solid Waste" with the full chemical name | Arrange for pickup by your institution's hazardous waste management team. |
| Liquid Waste | Sealable, chemically compatible container | "Hazardous Liquid Waste" with the full chemical name and solvent | Arrange for pickup by your institution's hazardous waste management team. |
| Contaminated Sharps | Puncture-proof sharps container | "Sharps Waste" | Dispose of according to your institution's sharps disposal protocol. |
| Contaminated PPE | Lined, sealed waste bag | "Hazardous Waste - Contaminated PPE" | Dispose of as hazardous solid waste. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 3: Emergency Response Protocol
| Incident | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If trained and equipped, contain the spill with absorbent material. Do not attempt to clean up a large spill. Contact your institution's EHS department. |
By adhering to these safety and logistical guidelines, researchers can handle 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in a manner that prioritizes personal safety and minimizes environmental impact. Always consult your institution's specific safety protocols and the most current safety information before beginning any work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
